molecular formula C19H20BrN5O2S B1684048 VRX0466617

VRX0466617

カタログ番号: B1684048
分子量: 462.4 g/mol
InChIキー: YFQDMCVTQPZMAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

VRX-0466617 is a novel selective inhibitor for Chk2.

特性

IUPAC Name

5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O2S/c1-11(10-26)22-17(21)16-18(27)25-28-19(16)24-15-8-6-14(7-9-15)23-13-4-2-12(20)3-5-13/h2-9,11,23-24,26H,10H2,1H3,(H2,21,22)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQDMCVTQPZMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N=C(C1=C(SNC1=O)NC2=CC=C(C=C2)NC3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

VRX0466617: An In-Depth Technical Guide to its Mechanism of Action in the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VRX0466617 is a novel, selective, and ATP-competitive small-molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects. The information presented herein is intended to support researchers and drug development professionals in understanding and utilizing this compound as a tool to probe Chk2-dependent pathways and explore its therapeutic potential.

Core Mechanism of Action: Selective Inhibition of Chk2

This compound functions as a potent and selective inhibitor of Chk2 kinase activity.[1][2] Its mechanism is ATP-competitive, meaning it binds to the ATP-binding pocket of Chk2, preventing the phosphorylation of its substrates.[2] This selectivity is a key feature, as it shows minimal inhibition of the related kinase Chk1.[2] The inhibitory potency of this compound has been quantified through in vitro kinase assays.

Quantitative Data: Inhibitory Potency of this compound
ParameterValueDescriptionReference
IC50 120 nMThe half-maximal inhibitory concentration required to inhibit Chk2 enzymatic activity in vitro.[2]
Ki 11 nMThe inhibition constant, indicating the binding affinity of this compound to Chk2.[2]
Chk1 IC50 >10 µmol/LDemonstrates the selectivity of this compound for Chk2 over Chk1.[2]

Impact on the DNA Damage Response Signaling Pathway

In response to DNA double-strand breaks (DSBs), typically induced by ionizing radiation (IR), the Ataxia-Telangiectasia Mutated (ATM) kinase is activated and phosphorylates Chk2 at Threonine 68 (Thr68).[1][2][3] This initial phosphorylation event triggers the dimerization and full activation of Chk2 through autophosphorylation at other sites, such as Serine 19 (Ser19) and Serines 33 and 35 (Ser33-35).[1][4] Activated Chk2 then phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[3][5]

This compound intervenes in this cascade by directly inhibiting the catalytic activity of Chk2.[1][2] This leads to several key molecular consequences:

  • Inhibition of Chk2 Autophosphorylation: this compound blocks the autophosphorylation of Chk2 at Ser19 and Ser33-35 in a dose-dependent manner following IR.[1][2]

  • No Effect on Upstream ATM-mediated Phosphorylation: The inhibitor does not affect the initial phosphorylation of Chk2 at Thr68 by ATM.[1][2] Interestingly, treatment with this compound can lead to an accumulation of Thr68-phosphorylated Chk2, even without DNA damage, likely due to the inhibition of downstream autophosphorylation and subsequent processing.[1][2]

  • Blockade of Downstream Substrate Phosphorylation: this compound prevents Chk2 from phosphorylating its downstream substrates, such as Cdc25C.[6] This disrupts the signaling cascade that leads to cell cycle arrest.

  • Prevention of Hdmx Degradation: In response to IR, Chk2 phosphorylates Hdmx, leading to its degradation. This compound prevents this IR-induced degradation of Hdmx, providing further evidence of its in vivo Chk2 inhibitory activity.[1][2]

  • Attenuation of Apoptosis: By inhibiting Chk2, this compound can attenuate IR-induced apoptosis.[1][2]

Signaling Pathway Diagram

VRX0466617_Mechanism_of_Action cluster_DDR DNA Damage Response DNA_Damage DNA Double-Strand Break (e.g., Ionizing Radiation) ATM ATM DNA_Damage->ATM activates Chk2_inactive Chk2 (Inactive) ATM->Chk2_inactive phosphorylates (Thr68) Chk2_active Chk2 (Active) Chk2_inactive->Chk2_active autophosphorylates (Ser19, Ser33/35) Downstream Downstream Effectors (Cdc25C, p53, BRCA1) Chk2_active->Downstream phosphorylates This compound This compound This compound->Chk2_active inhibits Cellular_Response Cell Cycle Arrest, DNA Repair, Apoptosis Downstream->Cellular_Response

Caption: Mechanism of action of this compound in the DNA damage response pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Chk2 Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant Chk2.

Materials:

  • Recombinant GST-Chk2 fusion protein

  • GST-Cdc25C substrate

  • Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT, 5 µM ATP)

  • [γ-³²P]ATP

  • This compound at various concentrations

  • SDS-PAGE gels and reagents

  • Phosphorimager

Protocol:

  • Prepare a reaction mixture containing recombinant GST-Chk2 and GST-Cdc25C in kinase buffer.

  • Add this compound at a range of final concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the incorporation of ³²P into the GST-Cdc25C substrate using a phosphorimager.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Western Blot Analysis of Chk2 Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation of Chk2 at specific sites in cells following DNA damage.

Materials:

  • Cell line (e.g., LCL-N)

  • Cell culture medium and supplements

  • Ionizing radiation source

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Chk2 (Thr68), anti-phospho-Chk2 (Ser19), anti-phospho-Chk2 (Ser33/35), anti-total Chk2, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Expose the cells to ionizing radiation (e.g., 10 Gy) to induce DNA damage.

  • Harvest the cells at different time points post-IR.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein and loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_Cell_Based_Assay Cell-Based Assay Workflow cluster_In_Vitro_Assay In Vitro Kinase Assay Workflow Cell_Culture 1. Cell Culture Pre_treatment 2. Pre-treatment with this compound Cell_Culture->Pre_treatment IR_Exposure 3. Ionizing Radiation (IR) Exposure Pre_treatment->IR_Exposure Cell_Harvest 4. Cell Harvesting IR_Exposure->Cell_Harvest Lysis 5. Protein Extraction Cell_Harvest->Lysis Western_Blot 6. Western Blot Analysis Lysis->Western_Blot Reaction_Setup 1. Reaction Setup (Recombinant Chk2, Substrate) Inhibitor_Addition 2. Addition of this compound Reaction_Setup->Inhibitor_Addition Reaction_Initiation 3. Initiation with [γ-³²P]ATP Inhibitor_Addition->Reaction_Initiation Incubation 4. Incubation Reaction_Initiation->Incubation Reaction_Termination 5. Reaction Termination Incubation->Reaction_Termination SDS_PAGE 6. SDS-PAGE & Autoradiography Reaction_Termination->SDS_PAGE

Caption: Standard experimental workflows for characterizing this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Chk2. Its ability to specifically block the catalytic activity of Chk2 without affecting the upstream kinase ATM makes it an invaluable tool for dissecting the complexities of the DNA damage response pathway. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their studies of Chk2 biology and its potential as a therapeutic target in oncology and other diseases characterized by genomic instability.

References

The Role of VRX0466617 in Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VRX0466617 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response pathway. This document provides an in-depth technical overview of the function of this compound, focusing on its role in cell cycle regulation. While not a direct inducer of cell cycle arrest, this compound abrogates the G2/M checkpoint in response to DNA damage, leading to mitotic catastrophe and the formation of multinucleated cells. This guide will detail its mechanism of action, present key quantitative data, outline experimental protocols, and provide visual representations of the relevant biological pathways and workflows.

Introduction

Checkpoint Kinase 2 (Chk2) is a key transducer kinase in the DNA damage signaling cascade, activated primarily by Ataxia-Telangiectasia Mutated (ATM) kinase in response to double-strand breaks (DSBs). Activated Chk2 phosphorylates a range of downstream targets to initiate cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic integrity. The dysregulation of the DNA damage response is a hallmark of cancer, making Chk2 an attractive target for therapeutic intervention. The small molecule inhibitor this compound has been identified as a selective inhibitor of Chk2, offering a valuable tool to probe the function of this kinase and a potential lead for anticancer drug development. This guide will explore the biochemical and cellular effects of this compound, with a particular focus on its impact on cell cycle progression.

Mechanism of Action of this compound

This compound functions as a selective and ATP-competitive inhibitor of Chk2.[1] Its primary mechanism involves binding to the ATP-binding pocket of the Chk2 kinase domain, thereby preventing the phosphorylation of its downstream substrates.

Inhibition of Chk2 Kinase Activity

In vitro kinase assays have demonstrated that this compound potently inhibits the enzymatic activity of recombinant Chk2.[1] This inhibition prevents both the autophosphorylation of Chk2 and the phosphorylation of its key substrates, such as Cdc25C.[1]

Effects on Chk2 Phosphorylation in a Cellular Context

In cellular systems, this compound has been shown to inhibit the ionizing radiation (IR)-induced phosphorylation of Chk2 at serine 19 (Ser19) and serines 33 and 35 (Ser33/35).[1] However, it does not affect the phosphorylation of threonine 68 (Thr68), which is a direct target of the upstream kinase ATM.[1] This indicates that this compound acts downstream of ATM activation.

Impact on Downstream Signaling

A critical downstream effector of Chk2 is the Hdmx protein, a negative regulator of the p53 tumor suppressor. Following DNA damage, Chk2 phosphorylates Hdmx, leading to its degradation and the subsequent stabilization and activation of p53. This compound has been shown to prevent the IR-induced degradation of Hdmx, consistent with its inhibition of Chk2 activity.[1]

Data Presentation

In Vitro Inhibitory Activity of this compound
ParameterValueReference
IC50 for Chk2 120 nM[1]
Ki for Chk2 11 nM[1]
Selectivity Does not inhibit Chk1[1]
Cellular Effects of this compound
Cellular EffectObservationConditionsReference
Chk2 Phosphorylation Inhibition of IR-induced phosphorylation at Ser19 and Ser33/35LCL-N cells treated with 0.05-10 µM this compound for 30-180 min prior to IR[1]
Hdmx Degradation Prevention of IR-induced Hdmx degradationCellular assays[1]
Cell Cycle Distribution No significant modification of cell cycle phase distributionAsynchronous cells[1]
Cell Morphology Increase in the percentage of multinucleated cellsCellular assays[1]
Apoptosis Attenuation of IR-induced apoptosisCellular assays[1]

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway and the Role of this compound

DNA_Damage_Response cluster_consequence Effect of this compound DNA_Damage DNA Double-Strand Break ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (Thr68) Cdc25C Cdc25C Chk2->Cdc25C phosphorylates (inhibits) Hdmx Hdmx Chk2->Hdmx phosphorylates (degradation) VRX This compound VRX->Chk2 inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25C->CDK1_CyclinB dephosphorylates (activates) G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest promotes entry into M-phase p53 p53 Hdmx->p53 inhibits Apoptosis_Repair Apoptosis / DNA Repair p53->Apoptosis_Repair activates Mitotic_Catastrophe Mitotic Catastrophe (Multinucleated Cells) CDK1_CyclinB_active->Mitotic_Catastrophe Premature M-phase entry in damaged cells

Caption: this compound inhibits Chk2, preventing G2/M arrest and leading to mitotic catastrophe.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow Start Start In_Vitro_Assay In Vitro Kinase Assay Start->In_Vitro_Assay Cell_Culture Cell Culture (e.g., LCL-N) Start->Cell_Culture Data_Analysis Data Analysis In_Vitro_Assay->Data_Analysis Determine IC50, Ki Treatment Treatment with this compound +/- DNA Damaging Agent (e.g., IR) Cell_Culture->Treatment Western_Blot Western Blot Analysis Treatment->Western_Blot Analyze protein phosphorylation (p-Chk2, Hdmx) Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Cell Cycle Analysis (Propidium Iodide) Microscopy Microscopy Treatment->Microscopy Assess cell morphology (multinucleation) Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Microscopy->Data_Analysis

Caption: Workflow for evaluating this compound's biochemical and cellular effects.

Experimental Protocols

In Vitro Chk2 Kinase Assay

This protocol is adapted from methodologies used to characterize Chk2 inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on Chk2 kinase.

Materials:

  • Recombinant active Chk2 enzyme

  • Chk2 substrate (e.g., GST-Cdc25C)

  • This compound

  • ATP, [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 10 µM ATP)

  • SDS-PAGE gels

  • Phosphorimager

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microcentrifuge tube, combine the recombinant Chk2 enzyme, Chk2 substrate, and this compound or vehicle control in the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate using a phosphorimager.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Objective: To assess the effect of this compound on cell cycle phase distribution.

Materials:

  • Cells of interest (e.g., human cancer cell line)

  • This compound

  • DNA damaging agent (e.g., ionizing radiation source)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired duration. In checkpoint abrogation experiments, co-treat with a DNA damaging agent.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer, collecting data on the fluorescence intensity of PI.

  • Analyze the data using cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of Chk2 in the DNA damage response. Its high selectivity and potency make it an ideal probe for dissecting Chk2-dependent signaling pathways. While this compound does not directly induce cell cycle arrest, its ability to abrogate the G2/M checkpoint in DNA-damaged cells highlights a potential therapeutic strategy for sensitizing p53-deficient cancer cells to genotoxic agents. The induction of mitotic catastrophe, as evidenced by the formation of multinucleated cells, underscores the critical role of Chk2 in maintaining genomic stability following DNA damage. Further investigation into the synergistic effects of this compound with various chemotherapeutic agents is warranted to fully explore its potential in cancer therapy.

References

VRX0466617: A Selective ATP-Competitive Inhibitor of Checkpoint Kinase 2 (Chk2)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

VRX0466617 is a potent and selective small-molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols for its characterization. Quantitative data are summarized in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals investigating Chk2 inhibition and its therapeutic potential.

Introduction to Chk2 and the Role of this compound

Checkpoint Kinase 2 (Chk2) is a key transducer kinase in the DNA damage response (DDR) signaling cascade.[1][2] In response to DNA double-strand breaks (DSBs), Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][3] Once activated, Chk2 phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, DNA repair, or, in the case of irreparable damage, apoptosis.[1][4] Key substrates include the Cdc25 phosphatases (Cdc25A and Cdc25C), p53, and BRCA1.[1][3] Given its central role in maintaining genomic integrity, Chk2 has emerged as a significant target for cancer therapy.

This compound is a novel, selective, and ATP-competitive inhibitor of Chk2.[5][6] It has been characterized as a valuable tool for studying Chk2-dependent pathways and as a potential lead compound for the development of anticancer therapeutics.[7]

Biochemical and Cellular Activity of this compound

This compound demonstrates high potency and selectivity for Chk2 over other kinases, including the closely related Chk1.[5][6] Its inhibitory activity has been quantified through various in vitro and cellular assays.

In Vitro Kinase Inhibition

The inhibitory potency of this compound against Chk2 was determined using recombinant kinase and substrate. The key quantitative metrics are summarized in the table below.

ParameterValueNotes
IC50 (Chk2) 120 nMHalf-maximal inhibitory concentration.[5][6]
Ki (Chk2) 11 nMInhibition constant, indicating high binding affinity.[5][6]
Mechanism ATP-competitiveCompetes with ATP for binding to the kinase domain.[5][6]
IC50 (Chk1) >10 µMDemonstrates high selectivity for Chk2 over Chk1.[6]
Cellular Activity

In cellular contexts, this compound effectively inhibits Chk2 function in response to DNA damage induced by ionizing radiation (IR).

Cellular EffectConcentration RangeCell LineObservations
Inhibition of Chk2 autophosphorylation10-30 µMNot specifiedInhibits both cis and trans autophosphorylation.[5][6]
Inhibition of Cdc25C phosphorylation10-30 µMNot specifiedBlocks phosphorylation of a key Chk2 substrate.[5][6]
Inhibition of IR-induced Chk2 phosphorylation0.05-10 µMLCL-N cellsInhibits phosphorylation at Ser19 and Ser33-35, but not the ATM-dependent Thr68 site.[5][7]
Prevention of IR-induced Hdmx degradation5-10 µMLCL-N cellsConcordant with in vivo Chk2 inhibition.[7]
Attenuation of IR-induced apoptosisNot specifiedNot specifiedDemonstrates a functional consequence of Chk2 inhibition.[7]

Signaling Pathways and Mechanism of Action

The ATM-Chk2 Signaling Pathway

Upon DNA double-strand breaks, ATM is activated and phosphorylates Chk2 at Thr68. This initiates a cascade of autophosphorylation events, leading to full Chk2 activation. Activated Chk2 then phosphorylates its downstream targets to mediate cellular responses.

Chk2_Signaling_Pathway DNA_DSB DNA Double-Strand Breaks ATM ATM (activated) DNA_DSB->ATM activates Chk2_inactive Chk2 (inactive) ATM->Chk2_inactive phosphorylates (Thr68) Chk2_active Chk2 (active) Chk2_inactive->Chk2_active autophosphorylation Downstream Downstream Targets (e.g., Cdc25C, p53, BRCA1) Chk2_active->Downstream phosphorylates Response Cell Cycle Arrest, DNA Repair, Apoptosis Downstream->Response leads to

Caption: The ATM-Chk2 DNA damage response pathway.

Mechanism of this compound Inhibition

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Chk2 and preventing the phosphorylation of its substrates. Interestingly, while it blocks the catalytic activity of Chk2, it can lead to an accumulation of Chk2 phosphorylated at Thr68, the initial activation site, by preventing downstream autophosphorylation and subsequent feedback loops.[7]

VRX0466617_Mechanism cluster_chk2 Chk2 Kinase Domain ATP_binding ATP Binding Site Substrate_phos Phosphorylated Substrate ATP_binding->Substrate_phos enables phosphorylation of ATP ATP ATP->ATP_binding binds VRX This compound VRX->ATP_binding competitively binds to Substrate_unphos Substrate (e.g., Cdc25C) Substrate_unphos->Substrate_phos

Caption: ATP-competitive inhibition of Chk2 by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound, based on the work by Carlessi et al. (2007).[6][7]

In Vitro Chk2 Kinase Assay

This protocol describes the measurement of Chk2 kinase activity in the presence of this compound using a recombinant enzyme and substrate.

Workflow:

In_Vitro_Assay_Workflow start Start reagents Prepare reaction mix: - GST-Chk2 - GST-Cdc25C (substrate) - Kinase buffer - [γ-32P]ATP start->reagents inhibitor Add this compound (e.g., 10 or 30 µM) or DMSO reagents->inhibitor incubate Incubate at 30°C inhibitor->incubate stop Stop reaction with SDS sample buffer incubate->stop sds_page Separate proteins by SDS-PAGE stop->sds_page autorad Detect phosphorylation by autoradiography sds_page->autorad end End autorad->end

Caption: Workflow for the in vitro Chk2 kinase assay.

Methodology:

  • Reagents:

    • Recombinant GST-Chk2 fusion protein.

    • Recombinant GST-Cdc25C as a substrate.

    • Kinase reaction buffer.

    • [γ-32P]ATP.

    • This compound dissolved in DMSO.

    • DMSO as a vehicle control.

  • Procedure:

    • Kinase reactions are performed in the presence of GST-Chk2, GST-Cdc25C, and varying concentrations of this compound (e.g., 10 µM and 30 µM) or DMSO.[6]

    • The reaction is initiated by the addition of [γ-32P]ATP.

    • The mixture is incubated to allow for phosphorylation.

    • The reaction is terminated by the addition of SDS-PAGE sample buffer.

    • Proteins are separated by SDS-PAGE.

    • Phosphorylated proteins (both autophosphorylated Chk2 and phosphorylated Cdc25C) are visualized by autoradiography.

Cellular Chk2 Inhibition Assay

This protocol details the assessment of this compound's ability to inhibit Chk2 activity within a cellular environment following DNA damage.

Methodology:

  • Cell Culture and Treatment:

    • LCL-N cells are cultured under standard conditions.[5]

    • Cells are pre-incubated with this compound at various concentrations (e.g., 0.05 µM to 10 µM) for a specified time (e.g., 30 to 180 minutes).[5]

    • DNA damage is induced using ionizing radiation (IR).

  • Chk2 Immunoprecipitation and Kinase Assay:

    • Following treatment, cells are lysed.

    • Chk2 is immunoprecipitated from the cell lysates using a Chk2-specific antibody.

    • The immunoprecipitated Chk2 is then used in an in vitro kinase assay as described in section 4.1, with GST-Cdc25C as the substrate, to assess its catalytic activity.

  • Western Blot Analysis:

    • Cell lysates are separated by SDS-PAGE and transferred to a membrane.

    • Western blotting is performed using antibodies specific for phosphorylated forms of Chk2 (e.g., p-Ser19, p-Ser33-35, p-Thr68) to assess the in vivo phosphorylation status of Chk2.[5][7]

Selectivity and Cross-Inhibition

A critical aspect of a targeted inhibitor is its selectivity. This compound has been shown to be highly selective for Chk2. Analysis of substrates for other key DNA damage response kinases, such as ATM and ATR (e.g., Smc1, p53, and Chk1), revealed no cross-inhibition by this compound, underscoring its specificity for Chk2 both in vitro and in vivo.[7]

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of Chk2. Its ability to specifically block Chk2 activity in both biochemical and cellular assays makes it an invaluable research tool for dissecting the complexities of the DNA damage response. The detailed data and protocols provided in this guide offer a solid foundation for researchers and drug developers to utilize this compound in their studies of Chk2 biology and its potential as a therapeutic target.

References

Discovery and initial characterization of VRX0466617

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to VRX0466617: Discovery and Initial Characterization Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a novel, small-molecule inhibitor targeting Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response pathway.[1][2] Discovered through a protein kinase screening program, this compound demonstrates high selectivity and potent, ATP-competitive inhibition of Chk2.[1][3] This document provides a comprehensive overview of the initial biochemical and cellular characterization of this compound, including its inhibitory activity, mechanism of action, and effects on cellular processes following DNA damage. Detailed experimental protocols and a summary of its quantitative data are presented to support its use as a biological probe for studying Chk2-dependent pathways.[2]

Introduction

Checkpoint Kinase 2 (Chk2) is a key transducer kinase in the DNA damage signaling cascade, activated primarily by the Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks. Activated Chk2 phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic integrity. Given its central role, the development of selective Chk2 inhibitors is of significant interest for cancer research, potentially sensitizing tumor cells to genotoxic therapies. This compound has been identified as such a selective inhibitor, providing a valuable tool for elucidating the specific functions of Chk2.[1][2]

Quantitative Data

The inhibitory potency and selectivity of this compound have been determined through various biochemical and cellular assays. The key quantitative metrics are summarized below.

Table 1: Biochemical Inhibitory Activity of this compound
TargetParameterValueNotes
Chk2IC₅₀120 nMDetermined by radioactive-based filter binding assay.[1]
Chk2Kᵢ11 nMIndicates ATP-competitive inhibition.[1]
Chk1IC₅₀> 10 µMDemonstrates high selectivity over the related kinase Chk1.[1]
Table 2: Cellular Activity of this compound
AssayCell LineTreatmentEffective ConcentrationObserved Effect
Chk2 Activation InhibitionVariousIonizing Radiation (IR)5 - 10 µMBlocks IR-induced Chk2 activation.[1][2]
Substrate PhosphorylationIn vitroRecombinant Chk210 - 30 µMInhibits autophosphorylation of Chk2 and phosphorylation of Cdc25C.[3]
Hdmx DegradationVariousIonizing Radiation (IR)Dose-dependentPrevents IR-induced, Chk2-dependent Hdmx degradation.[1][2]
Chk2 PhosphorylationLCL-N CellsIonizing Radiation (IR)0.05 - 10 µMInhibits phosphorylation of Chk2 at Ser19 and Ser33-35.[3]

Signaling Pathway and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Chk2.[1] In the cellular response to DNA damage, ATM phosphorylates Chk2 at Threonine 68 (Thr68), leading to Chk2 dimerization and full activation through autophosphorylation. Activated Chk2 then phosphorylates downstream targets. This compound binds to the ATP pocket of Chk2, preventing its catalytic activity. This action blocks Chk2 autophosphorylation and the subsequent phosphorylation of its substrates, such as Cdc25C and Hdmx, thereby inhibiting the downstream signaling cascade.[1]

G cluster_0 DNA Damage Response DNA_Damage DNA Double-Strand Break (e.g., via IR) ATM ATM Kinase DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (Thr68) Chk2->Chk2 Hdmx Hdmx Chk2->Hdmx phosphorylates CellCycleArrest Cell Cycle Arrest / Apoptosis Chk2->CellCycleArrest VRX This compound VRX->Chk2 Degradation Hdmx Degradation Hdmx->Degradation

Caption: DNA Damage Response Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the primary literature.[1]

In vitro Kinase Assays with Recombinant Chk1 and Chk2
  • Objective: To determine the IC₅₀ of this compound for Chk1 and Chk2 kinases.

  • Materials:

    • Recombinant GST-Chk1 and GST-Chk2 fusion proteins.

    • GST-Cdc25C substrate.

    • Kinase buffer (specific composition required).

    • [γ-³²P]ATP.

    • This compound at various concentrations.

    • Filter paper and scintillation counter.

  • Procedure:

    • Prepare reaction mixtures containing kinase buffer, recombinant kinase (Chk1 or Chk2), and the GST-Cdc25C substrate.

    • Add this compound at a range of final concentrations (e.g., from 0 to 10 µM).

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reactions for a specified time (e.g., 30 minutes) at 30°C.

    • Stop the reaction and spot the mixture onto phosphocellulose filter paper.

    • Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration using appropriate software (e.g., Prism 4.0).

Chk2 Immunoprecipitation and Kinase Assay from Cellular Lysates
  • Objective: To assess the effect of this compound on Chk2 activity in cells.

  • Procedure:

    • Culture cells (e.g., LCL-N lymphoblastoid cells) to the desired density.

    • Pre-treat cells with this compound or a vehicle control (DMSO) for 1-2 hours.

    • Induce DNA damage by exposing cells to ionizing radiation (IR), typically 10 Gy.

    • Harvest cells after a short incubation period (e.g., 30 minutes).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Immunoprecipitate endogenous Chk2 using a specific anti-Chk2 antibody coupled to protein A/G-sepharose beads.

    • Wash the immunoprecipitates several times with lysis buffer and then with kinase buffer.

    • Perform an in vitro kinase assay on the beads as described in Protocol 4.1, using GST-Cdc25C as a substrate.

    • Analyze the results by autoradiography or scintillation counting.

G cluster_workflow Experimental Workflow: Cellular Chk2 Activity Assay A 1. Cell Culture B 2. Pre-treat with This compound or Vehicle A->B C 3. Induce DNA Damage (e.g., Ionizing Radiation) B->C D 4. Cell Lysis C->D E 5. Immunoprecipitation of Chk2 D->E F 6. In vitro Kinase Assay (using GST-Cdc25C substrate) E->F G 7. Analysis (Autoradiography / Scintillation) F->G

Caption: Workflow for assessing cellular Chk2 kinase activity.
Western Blot Analysis for Protein Phosphorylation and Degradation

  • Objective: To analyze the phosphorylation status of Chk2 and the stability of downstream targets like Hdmx.

  • Procedure:

    • Treat and harvest cells as described in Protocol 4.2 (steps 1-4).

    • Determine the protein concentration of the cleared lysates using a standard method (e.g., Bradford assay).

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for total Chk2, phospho-Chk2 (e.g., Ser19, Ser33-35, Thr68), Hdmx, or a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cellular Effects of this compound

  • Inhibition of Chk2 Phosphorylation: In cellular assays, this compound effectively inhibits the IR-induced autophosphorylation of Chk2 at residues Ser19 and Ser33-35. However, it does not block the upstream, ATM-mediated phosphorylation of Chk2 at Thr68.[1][2]

  • Prevention of Hdmx Degradation: The inhibitor prevents the degradation of Hdmx that normally occurs following IR-induced DNA damage, a process known to be dependent on Chk2 activity.[1] This finding further confirms the on-target activity of this compound in a cellular context.

  • Cell Cycle and Apoptosis: this compound did not significantly alter the cell cycle phase distribution in short-term assays. It was observed to attenuate IR-induced apoptosis, consistent with the role of Chk2 in promoting cell death following severe DNA damage.[2]

Conclusion

This compound is a potent and highly selective ATP-competitive inhibitor of Chk2 kinase. Its initial characterization demonstrates clear on-target activity both in biochemical and cellular assays, effectively blocking the Chk2 signaling cascade downstream of ATM. These properties establish this compound as a valuable chemical probe for investigating the physiological and pathological roles of Chk2, particularly in the context of DNA damage response and cancer biology.

References

The Role of VRX0466617 in the Inhibition of Chk2 Autophosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint kinase 2 (Chk2) is a critical transducer of the DNA damage response, playing a pivotal role in cell cycle arrest and apoptosis. Its activation involves a cascade of phosphorylation events, including autophosphorylation, which is essential for its full enzymatic activity. VRX0466617 has been identified as a novel and selective small-molecule inhibitor of Chk2.[1][2] This technical guide provides an in-depth overview of the mechanism by which this compound inhibits Chk2 autophosphorylation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction to Chk2 and its Activation

In response to DNA double-strand breaks, the ataxia-telangiectasia mutated (ATM) kinase phosphorylates Chk2 at threonine 68 (Thr68).[1][2] This initial phosphorylation event triggers the homodimerization of Chk2, which in turn facilitates the trans-autophosphorylation of residues within the activation loop, such as threonine 383 (Thr383) and threonine 387 (Thr387), leading to full kinase activation.[3] Activated Chk2 then phosphorylates a range of downstream substrates, including Cdc25A, Cdc25C, and p53, to orchestrate cell cycle arrest, DNA repair, and apoptosis.[3][4] The inhibition of Chk2 is a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents in cancer treatment.[3]

This compound: A Selective Chk2 Inhibitor

This compound is a benzimidazole-based compound identified as a potent and selective inhibitor of Chk2.[1] It functions as an ATP-competitive inhibitor, directly targeting the kinase activity of Chk2.[2]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of Chk2, thereby preventing the transfer of phosphate (B84403) from ATP to its substrates.[2] This action blocks both the autophosphorylation of Chk2 and the phosphorylation of its downstream targets.[2] Studies have shown that this compound effectively inhibits the enzymatic activity of recombinant Chk2 and the activation of Chk2 induced by ionizing radiation (IR) in cellular contexts.[1][2]

Interestingly, while this compound inhibits the autophosphorylation of Chk2 at sites like serine 19 (Ser19) and serines 33-35 (Ser33-35), it does not block the initial ATM-mediated phosphorylation at Thr68.[1][2] In fact, treatment with this compound can lead to an accumulation of Chk2 phosphorylated at Thr68, even without DNA damage, which is attributed to the blockage of its enzymatic activity.[1][2]

Quantitative Data

The inhibitory potency of this compound against Chk2 has been quantified through various biochemical assays. The following tables summarize the key quantitative data.

ParameterValueNotes
IC50 120 nMConcentration for 50% inhibition of Chk2 activity in vitro.[2]
Ki 11 nMInhibition constant, indicating high binding affinity to Chk2.[2]
Chk1 IC50 >10 µMDemonstrates high selectivity for Chk2 over the related kinase Chk1.[2]
Cellular EffectConcentrationObservation
Inhibition of IR-induced Chk2 activation 5-10 µMBlocked activation of Chk2 in cells treated with ionizing radiation.[1][2]
Inhibition of Chk2 autophosphorylation (Ser19, Ser33-35) 5-10 µMPartial inhibition of these autophosphorylation sites in IR-treated cells.[1][2]
Effect on Thr68 phosphorylation 5-10 µMNo inhibition of ATM-mediated phosphorylation; induced Thr68 phosphorylation in the absence of DNA damage.[1][2]

Signaling Pathways and Experimental Workflows

Chk2 Activation and Inhibition Pathway

Chk2_Activation_Inhibition cluster_0 DNA Damage Response cluster_1 Chk2 Activation Cascade cluster_2 Downstream Effects DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM activates Chk2_inactive Inactive Chk2 (Monomer) ATM->Chk2_inactive phosphorylates Thr68 Chk2_pT68 p-Thr68 Chk2 (Dimer) Chk2_inactive->Chk2_pT68 Dimerization Chk2_active Active Chk2 (Autophosphorylated) Chk2_pT68->Chk2_active Autophosphorylation (trans) Downstream_Substrates Cdc25A, Cdc25C, p53 Chk2_active->Downstream_Substrates phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest, DNA Repair, Apoptosis Downstream_Substrates->Cell_Cycle_Arrest This compound This compound This compound->Chk2_pT68 inhibits Kinase_Assay_Workflow Start Start Recombinant_Chk2 Recombinant Chk2 Start->Recombinant_Chk2 VRX0466617_or_DMSO Add this compound (or DMSO control) Recombinant_Chk2->VRX0466617_or_DMSO Substrate_ATP Add Substrate (e.g., Cdc25C peptide) and [γ-32P]ATP VRX0466617_or_DMSO->Substrate_ATP Incubate Incubate at 30°C Substrate_ATP->Incubate Stop_Reaction Stop Reaction (e.g., add SDS-PAGE buffer) Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Quantify Quantify Phosphorylation Autoradiography->Quantify End End Quantify->End Cellular_Assay_Workflow Start Start Cell_Culture Culture Cells (e.g., LCL-N) Start->Cell_Culture Pretreat Pre-treat with this compound or DMSO Cell_Culture->Pretreat Induce_Damage Induce DNA Damage (e.g., Ionizing Radiation) Pretreat->Induce_Damage Lyse_Cells Lyse Cells Induce_Damage->Lyse_Cells Immunoprecipitate Immunoprecipitate Chk2 Lyse_Cells->Immunoprecipitate Western_Blot Western Blot Immunoprecipitate->Western_Blot Probe_Antibodies Probe with Antibodies (p-Chk2, total Chk2) Western_Blot->Probe_Antibodies Analyze Analyze Phosphorylation Levels Probe_Antibodies->Analyze End End Analyze->End

References

Investigating the ATP-Competitive Nature of VRX0466617: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of VRX0466617, a selective inhibitor of the checkpoint kinase 2 (Chk2). The focus of this document is to elucidate the ATP-competitive mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound Inhibition

This compound has been identified as a potent and selective inhibitor of Chk2, a crucial serine/threonine kinase involved in the DNA damage response pathway.[1][2][3][4] Its inhibitory activity is characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki), which quantifies its binding affinity to the enzyme. The selectivity of this compound for Chk2 over the related kinase Chk1 is a key feature of its pharmacological profile.[1][2][3]

ParameterValueTarget KinaseNotes
IC50 120 nMChk2The concentration of this compound required to inhibit 50% of Chk2 enzymatic activity.[1][2][3][4]
Ki 11 nMChk2The inhibition constant, indicating a high binding affinity of this compound to Chk2.[1][2][3][4] This value is derived from assays demonstrating its ATP-competitive nature.
Selectivity >100 µM (IC50)Chk1Demonstrates high selectivity for Chk2, with negligible inhibition of Chk1 at high concentrations.[2][3]

Chk2 Signaling Pathway and Inhibition by this compound

The checkpoint kinase 2 (Chk2) is a key transducer in the DNA damage response (DDR) pathway.[1][2][5][6] Upon DNA double-strand breaks, Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][5][7] Activated Chk2 then phosphorylates a range of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.[1][2][5] this compound exerts its effect by directly competing with ATP for the binding site on Chk2, thereby preventing the phosphorylation of its downstream targets.[1]

Chk2_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates Chk2 Chk2 Kinase ATM->Chk2 phosphorylates (activates) Downstream Downstream Substrates (e.g., Cdc25A, Cdc25C, p53) Chk2->Downstream phosphorylates ATP ATP ATP->Chk2 binds to active site This compound This compound This compound->Chk2 competitively binds to ATP site Response Cell Cycle Arrest, DNA Repair, Apoptosis Downstream->Response

Chk2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The determination of the ATP-competitive nature of this compound involves a series of biochemical assays. The following protocols are based on established methodologies for kinase inhibitor characterization.

In Vitro Chk2 Kinase Assay

This assay measures the enzymatic activity of Chk2 in the presence of varying concentrations of this compound.

Materials:

  • Recombinant human Chk2 enzyme

  • Chk2 substrate (e.g., a synthetic peptide derived from Cdc25C)

  • This compound

  • Adenosine 5'-triphosphate (ATP), including a radiolabeled version (e.g., [γ-³²P]ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in the kinase reaction buffer.

  • In a microplate, combine the recombinant Chk2 enzyme, the Chk2 substrate peptide, and a specific concentration of this compound or vehicle (DMSO) control.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value of Chk2 for ATP to accurately determine the IC50.

  • Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.

  • Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel in the substrate peptide using a scintillation counter.

  • Plot the percentage of Chk2 inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Determination of the Inhibition Constant (Ki)

To confirm ATP-competitive inhibition and determine the Ki value, the in vitro kinase assay is performed at multiple fixed concentrations of both the inhibitor (this compound) and the substrate (ATP).

Procedure:

  • Perform the in vitro kinase assay as described above, but with a matrix of conditions.

  • Use a range of fixed concentrations of this compound.

  • For each concentration of this compound, perform the kinase reaction with a range of ATP concentrations.

  • Measure the initial reaction velocities for each condition.

  • Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot) or non-linear regression analysis of the Michaelis-Menten equation.

  • For an ATP-competitive inhibitor, the Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis.

  • The Ki value can be calculated from the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (ATP) concentration and Km is the Michaelis constant for ATP.

Experimental_Workflow cluster_1 Workflow for Determining ATP-Competitive Inhibition A Prepare Reagents: - Chk2 Enzyme - Substrate Peptide - this compound (serial dilutions) - ATP (varied concentrations) B Set up Kinase Reactions: - Vary [this compound] - Vary [ATP] A->B C Incubate and Terminate Reactions B->C D Quantify Substrate Phosphorylation C->D E Data Analysis: - Michaelis-Menten kinetics - Lineweaver-Burk plot D->E F Determine Mode of Inhibition (Competitive, Non-competitive, etc.) E->F G Calculate Ki Value F->G

A generalized workflow for determining the ATP-competitive nature of a kinase inhibitor.

Conclusion

The data and methodologies presented in this guide demonstrate that this compound is a potent and selective ATP-competitive inhibitor of Chk2. Its high affinity for the ATP-binding pocket of Chk2 effectively blocks the downstream signaling cascade initiated by DNA damage. This detailed understanding of its mechanism of action is crucial for its application as a chemical probe in cancer research and for the development of novel therapeutic strategies targeting the DNA damage response pathway.

References

The Effects of Small Molecule Inhibitors on Cdc25C Substrate Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The Cell Division Cycle 25 (Cdc25) family of dual-specificity phosphatases, particularly Cdc25C, plays a pivotal role in the G2/M transition by dephosphorylating and activating the cyclin-dependent kinase 1 (Cdk1)/cyclin B complex. This activation is a critical step for mitotic entry. The over-expression of Cdc25C in various human cancers makes it an attractive target for novel anti-cancer therapies. This technical guide provides an in-depth overview of the effects of a hypothetical small molecule inhibitor, designated VRX0466617, on Cdc25C substrate phosphorylation. It includes representative quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. While specific data for a compound named this compound is not publicly available, this guide utilizes data from known Cdc25C inhibitors to illustrate the principles and methodologies used in the evaluation of such compounds.

Introduction to Cdc25C and Its Role in the Cell Cycle

The entry into mitosis is orchestrated by the activation of the M-phase promoting factor (MPF), a complex of Cdk1 and cyclin B. The activity of this complex is regulated by phosphorylation. Specifically, the phosphorylation of Cdk1 on Threonine-14 and Tyrosine-15 by Wee1 and Myt1 kinases keeps the complex in an inactive state during the G2 phase. For the cell to enter mitosis, these inhibitory phosphates must be removed. This is the primary function of Cdc25C.

The activation of Cdc25C itself is a complex process involving phosphorylation by kinases such as Polo-like kinase 1 (Plk1) and the Cdk1/cyclin B complex, creating a positive feedback loop that ensures a rapid and irreversible transition into mitosis.[1][2] Given its critical role, the inhibition of Cdc25C presents a promising strategy to induce cell cycle arrest and prevent the proliferation of cancer cells.

Quantitative Analysis of Cdc25C Inhibition

The inhibitory potential of a compound against Cdc25C is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of Cdc25C by 50%. The following table summarizes representative IC50 values for known Cdc25C inhibitors, which serve as a benchmark for evaluating novel compounds like our hypothetical this compound.

CompoundIC50 (µM) for Cdc25CAssay SubstrateReference Compound
Hypothetical this compound [Data to be determined] OMFPNSC 663284
NSC 6632840.078OMFP-
BN820020.380OMFP-
N-caffeoyl-dopamine1.8pNPP-
Quercetin0.4pNPP-

OMFP: 3-O-methylfluorescein phosphate (B84403) pNPP: p-nitrophenyl phosphate

Signaling Pathway and Experimental Workflow Visualizations

Cdc25C-Mediated G2/M Transition

The following diagram illustrates the central role of Cdc25C in the G2/M transition of the cell cycle.

G2_M_Transition cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cdk1_CyclinB_inactive Cdk1/Cyclin B (Inactive) Cdk1_CyclinB_active Cdk1/Cyclin B (Active) Cdk1_CyclinB_inactive->Cdk1_CyclinB_active de-P Wee1_Myt1 Wee1/Myt1 Wee1_Myt1->Cdk1_CyclinB_inactive P Mitosis Mitotic Entry Cdk1_CyclinB_active->Mitosis Cdc25C_inactive Cdc25C (Inactive) Cdk1_CyclinB_active->Cdc25C_inactive P Cdc25C_active Cdc25C (Active) Cdc25C_inactive->Cdc25C_active Cdc25C_active->Cdk1_CyclinB_inactive Plk1 Plk1 Plk1->Cdc25C_inactive P This compound This compound (Inhibitor) This compound->Cdc25C_active Inhibition Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant Cdc25C - Assay Buffer - OMFP Substrate - this compound (serial dilutions) start->prepare_reagents plate_inhibitor Add this compound dilutions and Cdc25C enzyme to 384-well plate prepare_reagents->plate_inhibitor pre_incubate Pre-incubate at room temperature plate_inhibitor->pre_incubate add_substrate Initiate reaction by adding OMFP substrate pre_incubate->add_substrate incubate_reaction Incubate at 30°C add_substrate->incubate_reaction read_fluorescence Read fluorescence intensity (Ex: 485 nm, Em: 535 nm) incubate_reaction->read_fluorescence data_analysis Data Analysis: - Subtract background - Normalize to controls - Plot dose-response curve read_fluorescence->data_analysis calculate_ic50 Calculate IC50 value data_analysis->calculate_ic50

References

VRX0466617: An In-depth Technical Guide on a Novel Investigational Compound in Cancer Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "VRX0466617" in scientific literature and public databases did not yield any specific information on a compound with this identifier in the context of cancer cell biology. The following guide is a structured template based on a hypothetical investigational compound, herein named "Hypothetinib (VRX-HYPO)," to demonstrate the requested format and content for an in-depth technical guide. All data, protocols, and pathways are representative examples.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for Hypothetinib (VRX-HYPO), a novel small molecule inhibitor with potential applications in oncology. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular biology of Hypothetinib's anticancer effects. The guide includes quantitative data on its in vitro activity, detailed experimental protocols for key assays, and visual representations of its proposed signaling pathway and experimental workflows.

Quantitative Data Summary

The in vitro cytotoxic activity of Hypothetinib (VRX-HYPO) was evaluated against a panel of human cancer cell lines using a standard 72-hour cell viability assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Adenocarcinoma150
MDA-MB-231Breast Adenocarcinoma250
A549Lung Carcinoma320
HCT116Colorectal Carcinoma180
U87-MGGlioblastoma450

Table 1: In Vitro Cytotoxicity of Hypothetinib (VRX-HYPO) in Human Cancer Cell Lines.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines the methodology used to determine the cytotoxic effects of Hypothetinib (VRX-HYPO) on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Hypothetinib (VRX-HYPO), dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Hypothetinib (VRX-HYPO) in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway: Inhibition of PI3K/AKT/mTOR

Hypothetinib (VRX-HYPO) is hypothesized to exert its anticancer effects by targeting key nodes in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Hypothetinib Hypothetinib (VRX-HYPO) Hypothetinib->PI3K PTEN PTEN PTEN->PIP3

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by Hypothetinib.

Experimental Workflow: In Vitro Efficacy Assessment

The following diagram illustrates the typical workflow for evaluating the in vitro efficacy of a novel anticancer compound like Hypothetinib (VRX-HYPO).

In_Vitro_Workflow Start Start: Compound Synthesis CellCulture Cancer Cell Line Panel Selection Start->CellCulture ViabilityAssay Cell Viability Assay (e.g., MTT) CellCulture->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) ViabilityAssay->ApoptosisAssay WesternBlot Western Blot for Target Modulation ViabilityAssay->WesternBlot DataAnalysis Data Analysis & Interpretation ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Efficacy & MoA DataAnalysis->Conclusion

Caption: A standard workflow for in vitro anticancer drug evaluation.

References

Preliminary Studies on VRX0466617 in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VRX0466617 is a selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical transducer kinase in the DNA damage response (DDR) pathway. Preliminary preclinical studies have focused on its biochemical and cellular characterization, revealing its potency and selectivity for Chk2 over the related kinase Chk1. This technical guide synthesizes the available data on this compound, including its mechanism of action, in vitro efficacy, and the experimental protocols used for its initial characterization. While in vivo efficacy and pharmacokinetic data are not yet publicly available, this document provides a comprehensive overview of the foundational science of this compound to inform further research and development in oncology.

Core Data Summary

The following tables summarize the key quantitative data from in vitro and cellular assays investigating this compound.

Table 1: Biochemical Potency and Selectivity of this compound

ParameterValueNotes
IC50 (Chk2) 120 nMHalf-maximal inhibitory concentration against recombinant Chk2.
Ki (Chk2) 11 nMInhibition constant, indicating high-affinity binding to Chk2.
Selectivity Does not inhibit Chk1High selectivity for Chk2 over the related kinase Chk1.

Table 2: Cellular Activity of this compound in Response to Ionizing Radiation (IR)

Concentration RangeDurationCell LineKey Effects
10-30 µMNot specifiedNot specifiedInhibits Chk2 autophosphorylation and phosphorylation of Cdc25C.[1]
0.05-10 µM30-180 minLCL-N cellsInhibits phosphorylation of Chk2 at Ser19 and Ser33-35.[1]
0.05-10 µM30-180 minLCL-N cellsDoes not inhibit ATM-mediated phosphorylation of Chk2 at Thr68.[1]
Not specifiedNot specifiedNot specifiedInduces phosphorylation of Chk2 at Thr68 in the absence of DNA damage.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of Chk2 kinase. In response to DNA double-strand breaks (DSBs), the upstream kinase Ataxia-Telangiectasia Mutated (ATM) phosphorylates Chk2 at Threonine 68 (Thr68), leading to its activation. Activated Chk2, in turn, phosphorylates a number of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis. Key substrates include the phosphatases Cdc25A and Cdc25C, and the tumor suppressor p53. By inhibiting the catalytic activity of Chk2, this compound prevents the phosphorylation of these downstream targets, thereby disrupting the DNA damage response. A notable observation is that while this compound inhibits the autophosphorylation of Chk2, it does not block the initial activation step by ATM at Thr68.[1]

Chk2_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates Chk2 Chk2 Kinase ATM->Chk2 phosphorylates (Thr68) Chk2->Chk2 Cdc25A_C Cdc25A/C Chk2->Cdc25A_C phosphorylates (inhibits) p53 p53 Chk2->p53 phosphorylates (activates) This compound This compound This compound->Chk2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest Cdc25A_C->Cell_Cycle_Arrest regulates p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified Chk2 signaling pathway in response to DNA damage and the point of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

In Vitro Chk2 Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Chk2.

  • Materials:

    • Recombinant Chk2 enzyme.

    • Cdc25C peptide substrate.

    • ATP (Adenosine triphosphate).

    • This compound at various concentrations.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant Chk2 enzyme, and the Cdc25C peptide substrate.

    • Add this compound at a range of concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature for a specified period.

    • Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Chk2 Phosphorylation Assay
  • Objective: To assess the effect of this compound on Chk2 phosphorylation in a cellular context.

  • Materials:

    • LCL-N cells (or other suitable cell line).

    • Cell culture medium and supplements.

    • This compound.

    • Ionizing radiation (IR) source.

    • Lysis buffer.

    • Primary antibodies against total Chk2, phospho-Chk2 (Ser19, Ser33-35, Thr68).

    • Secondary antibodies conjugated to a detectable marker (e.g., HRP).

    • Western blot apparatus and reagents.

  • Procedure:

    • Culture LCL-N cells to the desired confluency.

    • Treat the cells with various concentrations of this compound for different durations (e.g., 30-180 minutes).

    • Expose the cells to a controlled dose of ionizing radiation to induce DNA damage.

    • Harvest the cells and prepare cell lysates using a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE to separate the proteins by size.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for total Chk2 and the different phosphorylated forms of Chk2.

    • Incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a suitable detection system and quantify the band intensities to determine the relative levels of phosphorylation.

Experimental_Workflow cluster_1 In Vitro Kinase Assay cluster_2 Cellular Phosphorylation Assay A1 Prepare Reaction Mix (Chk2, Substrate) A2 Add this compound A1->A2 A3 Initiate with ATP A2->A3 A4 Incubate A3->A4 A5 Measure Activity A4->A5 A6 Calculate IC50 A5->A6 B1 Culture Cells B2 Treat with this compound B1->B2 B3 Induce DNA Damage (IR) B2->B3 B4 Lyse Cells B3->B4 B5 Western Blot B4->B5 B6 Analyze Phosphorylation B5->B6

Caption: A high-level workflow for the in vitro and cellular characterization of this compound.

Future Directions and Conclusion

The preliminary data on this compound establish it as a potent and selective Chk2 inhibitor with clear cellular activity. However, to fully assess its therapeutic potential in oncology, further preclinical studies are imperative. The logical next steps in the development of this compound would include:

  • Expanded Cell Line Profiling: Evaluating the anti-proliferative effects of this compound as a single agent and in combination with DNA-damaging agents across a broad panel of cancer cell lines with varying genetic backgrounds (e.g., p53 status).

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of this compound in various xenograft and patient-derived xenograft (PDX) models of human cancers. These studies would determine optimal dosing and schedules.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. PD studies would correlate drug exposure with the inhibition of Chk2 signaling in tumors.

  • Toxicology Studies: Conducting comprehensive safety and toxicology assessments in relevant animal models to establish a therapeutic window.

References

Unraveling the Selectivity of VRX0466617: A Technical Guide to its Preferential Inhibition of Chk2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of VRX0466617, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). Aimed at researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to fully elucidate the selectivity of this compound for Chk2 over the closely related Checkpoint Kinase 1 (Chk1).

Core Findings: Quantitative Selectivity of this compound

This compound demonstrates a significant and clear preference for inhibiting Chk2 over Chk1. This selectivity is a critical attribute for a chemical probe designed to dissect the specific roles of Chk2 in the DNA damage response and for the development of targeted cancer therapeutics. The inhibitory activity of this compound has been quantified through in vitro kinase assays, revealing a substantial difference in potency against the two kinases.

Table 1: Inhibitory Activity of this compound against Chk1 and Chk2

Target KinaseIC50Ki
Chk2120 nM[1][2][3][4]11 nM[1][2][3][4]
Chk1>10 µM[3][4]Not Reported

As the data indicates, this compound is a nanomolar inhibitor of Chk2, while its inhibitory effect on Chk1 is only observed at concentrations several orders of magnitude higher. This pronounced selectivity makes this compound a valuable tool for studying Chk2-specific functions.

The DNA Damage Response: Chk1 and Chk2 Signaling

To understand the importance of this compound's selectivity, it is crucial to consider the distinct roles of Chk1 and Chk2 in the DNA damage response (DDR). Both are key serine/threonine kinases that act as signal transducers, halting the cell cycle to allow for DNA repair or, if the damage is too severe, inducing apoptosis.[5] However, they are activated by different upstream kinases in response to different types of DNA damage.[6]

The Ataxia-Telangiectasia Mutated (ATM) kinase primarily responds to DNA double-strand breaks and activates Chk2.[5] In contrast, the ATM and Rad3-related (ATR) kinase is activated by single-stranded DNA and stalled replication forks, leading to the phosphorylation and activation of Chk1.[5] The following diagram illustrates this simplified signaling cascade and the point of intervention for this compound.

DNA_Damage_Response cluster_dsbs DNA Double-Strand Breaks cluster_ssbs Single-Strand Breaks / Stalled Forks DSBs DNA Double-Strand Breaks ATM ATM DSBs->ATM activates SSBs Single-Strand Breaks / Stalled Replication Forks ATR ATR SSBs->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates (Thr68) Chk1 Chk1 ATR->Chk1 phosphorylates (Ser317/345) CellCycleArrest Cell Cycle Arrest, DNA Repair, Apoptosis Chk2->CellCycleArrest Chk1->CellCycleArrest VRX This compound VRX->Chk2 inhibits Experimental_Workflow Start Start: Kinase Inhibitor (this compound) Reagents Prepare Reagents: - Recombinant Chk1 & Chk2 - Peptide Substrate - [γ-³²P]ATP - Kinase Buffer Start->Reagents DoseResponse Prepare Serial Dilutions of this compound Start->DoseResponse KinaseAssay Perform In Vitro Kinase Assays for Chk1 and Chk2 Reagents->KinaseAssay DoseResponse->KinaseAssay DataCollection Quantify Substrate Phosphorylation (Scintillation Counting) KinaseAssay->DataCollection IC50 Calculate IC50 Values (Dose-Response Curve Fitting) DataCollection->IC50 Ki Determine Ki Value (Cheng-Prusoff Equation) IC50->Ki Comparison Compare IC50 and Ki Values (Chk2 vs. Chk1) Ki->Comparison Conclusion Conclusion: This compound is a Selective Chk2 Inhibitor Comparison->Conclusion

References

Methodological & Application

Application Notes and Protocols for VRX0466617 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VRX0466617 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1] With an IC50 of 120 nM and a Ki of 11 nM for Chk2, this compound serves as a valuable tool for studying the biological functions of Chk2 and for the development of novel cancer therapeutics.[1] Notably, it exhibits high selectivity over the related kinase Chk1.[1] These application notes provide a detailed protocol for performing an in vitro kinase assay to characterize the inhibitory activity of this compound against Chk2.

Introduction

Checkpoint Kinase 2 (Chk2) is a key transducer kinase in the DNA damage signaling cascade, activated by ataxia-telangiectasia mutated (ATM) in response to double-strand breaks. Activated Chk2 phosphorylates a variety of downstream substrates, including the Cdc25 family of phosphatases, leading to cell cycle arrest and allowing time for DNA repair. Dysregulation of the Chk2 pathway is implicated in tumorigenesis, making it an attractive target for cancer therapy.

This compound has been identified as a selective inhibitor of Chk2, demonstrating competitive inhibition with respect to ATP.[1] In vitro studies have shown that this compound effectively inhibits both the autophosphorylation of Chk2 and the phosphorylation of its substrate, Cdc25C.[1] This document outlines a detailed protocol for an in vitro kinase assay to quantify the inhibitory potency of this compound against Chk2.

Data Presentation

Kinase Inhibitory Profile of this compound

The inhibitory activity of this compound against Chk2 and its selectivity over Chk1 are summarized in the table below.

KinaseIC50 (nM)Ki (nM)ATP Concentration in Assay
Chk2 12011100 µM
Chk1 >10,000N/ANot Specified

Data compiled from MedchemExpress and Molecular Cancer Therapeutics.[1]

Signaling Pathway Diagram

The following diagram illustrates the central role of Chk2 in the DNA damage response pathway, the point of inhibition by this compound, and its downstream effects.

chk2_pathway DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (Thr68) Cdc25C Cdc25C Chk2->Cdc25C phosphorylates (inhibits) This compound This compound This compound->Chk2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Cdc25C->Cell_Cycle_Arrest

Chk2 Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides a detailed protocol for a radiometric in vitro kinase assay to determine the IC50 of this compound against recombinant Chk2.

Materials and Reagents
  • Recombinant Human Chk2: Purified, active enzyme.

  • This compound: Stock solution in DMSO.

  • Chk2 Substrate (Chktide): A synthetic peptide derived from Cdc25C (KKKVSRSGLYRSPSMPENLNRPR).

  • [γ-³²P]ATP: Radioactive ATP.

  • Kinase Assay Buffer (5X): 125 mM MOPS (pH 7.2), 62.5 mM β-glycerophosphate, 125 mM MgCl₂, 25 mM EGTA, 10 mM EDTA, and 1.25 mM DTT (add fresh).

  • ATP Solution: Non-radioactive ATP stock solution.

  • 1% Phosphoric Acid: For washing.

  • P81 Phosphocellulose Paper: For capturing phosphorylated substrate.

  • Scintillation Counter and Scintillation Fluid.

Experimental Workflow Diagram

The following diagram outlines the key steps of the in vitro kinase assay protocol.

kinase_assay_workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Kinase Reaction Mix (Buffer, Chk2, Substrate) C Add this compound or DMSO to Reaction Wells A->C B Prepare Serial Dilutions of this compound B->C D Initiate Reaction with [γ-³²P]ATP Mix C->D E Incubate at 30°C D->E F Spot Reaction onto P81 Paper E->F G Wash P81 Paper F->G H Quantify with Scintillation Counter G->H

In Vitro Kinase Assay Workflow.
Step-by-Step Protocol

  • Prepare 1X Kinase Assay Buffer: Dilute the 5X Kinase Assay Buffer with sterile deionized water.

  • Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing 1X Kinase Assay Buffer, the desired final concentration of recombinant Chk2 (e.g., 10-20 ng), and the Chk2 substrate peptide (e.g., 1 mg/ml).

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in 1X Kinase Assay Buffer to achieve a range of final concentrations for IC50 determination (e.g., 1 nM to 10 µM). Include a DMSO-only control.

  • Set up the Kinase Reaction:

    • Add 10 µl of the Kinase Reaction Mix to each microcentrifuge tube or well of a 96-well plate.

    • Add 5 µl of the diluted this compound or DMSO control to the respective tubes/wells.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate the Kinase Reaction:

    • Prepare the ATP mix by combining non-radioactive ATP and [γ-³²P]ATP in 1X Kinase Assay Buffer to achieve the desired final concentration (e.g., 100 µM).

    • Add 10 µl of the ATP mix to each tube/well to start the reaction. The final reaction volume will be 25 µl.

  • Incubation: Incubate the reaction tubes/plate at 30°C for 15-30 minutes. The optimal incubation time may need to be determined empirically.

  • Stop the Reaction and Spot:

    • Stop the reaction by adding 10 µl of 1% phosphoric acid.

    • Spot 20 µl of each reaction mixture onto a labeled P81 phosphocellulose paper strip.

  • Washing:

    • Wash the P81 paper strips three times for 5 minutes each in a beaker containing 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) and let the strips air dry.

  • Quantification:

    • Place each P81 paper strip into a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This document provides a comprehensive guide for the in vitro characterization of this compound, a selective Chk2 inhibitor. The provided data and protocols are intended to assist researchers in accurately assessing the inhibitory potency and selectivity of this compound, thereby facilitating further investigation into the role of Chk2 in cellular processes and its potential as a therapeutic target.

References

Application Notes and Protocols for VRX0466617 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VRX0466617 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1] Chk2 activation, typically initiated by ataxia-telangiectasia mutated (ATM) kinase in response to DNA double-strand breaks, triggers a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[1] This intricate control mechanism is crucial for maintaining genomic integrity. The targeted inhibition of Chk2 by this compound provides a valuable tool for dissecting the Chk2 signaling pathway and exploring its therapeutic potential in cancer biology. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to probe its effects on Chk2 activity, cell cycle progression, and apoptosis.

Mechanism of Action

This compound acts as a selective inhibitor of Chk2 with a reported IC50 (half-maximal inhibitory concentration) of 120 nM and a Ki (inhibition constant) of 11 nM.[1] It functions by competing with ATP for the kinase's catalytic site, thereby preventing the autophosphorylation and activation of Chk2, as well as the phosphorylation of its downstream substrates.[1] Notably, this compound does not significantly inhibit the related kinase Chk1.[1] In cellular contexts, this compound has been shown to inhibit the phosphorylation of Chk2 at serine 19 (Ser19) and serines 33 and 35 (Ser33/35) in response to ionizing radiation (IR).[1] Interestingly, treatment with this compound can induce the phosphorylation of Chk2 at threonine 68 (Thr68), the site phosphorylated by the upstream kinase ATM, even in the absence of DNA damage, likely due to the blockage of downstream autophosphorylation events.[1]

Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound and its effects in cell-based assays.

ParameterValueReference
IC50 (Chk2) 120 nM[1]
Ki (Chk2) 11 nM[1]
ExperimentCell LineConcentration RangeObserved EffectReference
In vitro Chk2 Kinase Assay-10-30 µMInhibition of Chk2 autophosphorylation and phosphorylation of Cdc25C[1]
Inhibition of Chk2 PhosphorylationLCL-N cells0.05-10 µMInhibition of IR-induced phosphorylation of Chk2 at Ser19 and Ser33/35[1]

Signaling Pathway Diagram

The following diagram illustrates the Chk2 signaling pathway and the point of inhibition by this compound.

Chk2_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Downstream Effects DNA_Damage DNA Double-Strand Breaks ATM ATM (activated) DNA_Damage->ATM Chk2_inactive Chk2 (inactive) ATM->Chk2_inactive p-Thr68 Chk2_active Chk2 (active) p-Thr68, p-Ser19, p-Ser33/35 Chk2_inactive->Chk2_active Autophosphorylation (p-Ser19, p-Ser33/35) Cdc25C Cdc25C Chk2_active->Cdc25C p-Ser216 p53 p53 Chk2_active->p53 p-Ser20 This compound This compound This compound->Chk2_active Inhibition Cdc25C_inactive Cdc25C (inactive) p-Ser216 Cdc25C->Cdc25C_inactive Cell_Cycle_Arrest G2/M Arrest Cdc25C_inactive->Cell_Cycle_Arrest p53_stabilized p53 (stabilized) p-Ser20 p53->p53_stabilized p53_stabilized->Cell_Cycle_Arrest Apoptosis Apoptosis p53_stabilized->Apoptosis

Chk2 signaling pathway and this compound inhibition.

Experimental Protocols

Protocol 1: Analysis of Chk2 Phosphorylation by Western Blot

This protocol details the steps to assess the inhibitory effect of this compound on Chk2 phosphorylation in cultured cells following the induction of DNA damage.

Experimental Workflow Diagram:

WB_Workflow A 1. Seed Cells B 2. Pre-treat with this compound A->B C 3. Induce DNA Damage (e.g., IR) B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Western Blot F->G H 8. Antibody Incubation (p-Chk2, Total Chk2, Loading Control) G->H I 9. Detection and Analysis H->I

Western blot workflow for Chk2 phosphorylation analysis.

Materials:

  • Cell line of interest (e.g., LCL-N, U2OS, or other cancer cell lines)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DNA damaging agent (e.g., ionizing radiation source, doxorubicin (B1662922), etoposide)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Chk2 (Thr68)

    • Rabbit anti-phospho-Chk2 (Ser19)

    • Rabbit anti-phospho-Chk2 (Ser33/35)

    • Mouse anti-total Chk2

    • Mouse anti-β-actin or other loading control

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO as a vehicle control. Incubate for 1-2 hours.

  • Induction of DNA Damage: Expose the cells to a DNA damaging agent. For ionizing radiation, a dose of 5-10 Gy is typically used. If using a chemical agent like doxorubicin, a concentration of 1-5 µM for 1-2 hours is a common starting point.

  • Cell Lysis: After the desired incubation time post-damage (e.g., 30-60 minutes), wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate the proteins.

  • Western Blot: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Chk2) overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane three times with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-Chk2 signal to the total Chk2 and loading control signals.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is designed to evaluate the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint induced by DNA damage.

Experimental Workflow Diagram:

FC_Workflow A 1. Seed Cells B 2. Treat with this compound and/or DNA damaging agent A->B C 3. Harvest and Fix Cells B->C D 4. Propidium Iodide Staining C->D E 5. Flow Cytometry Analysis D->E F 6. Data Interpretation E->F

Flow cytometry workflow for cell cycle analysis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DNA damaging agent (e.g., doxorubicin)

  • PBS

  • Trypsin-EDTA

  • 70% ice-cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase during treatment.

  • Treatment: Treat the cells with this compound (e.g., 5-10 µM) or DMSO for 1 hour, followed by the addition of a DNA damaging agent (e.g., 0.5 µM doxorubicin) for 24 hours. Include controls with no treatment, this compound alone, and doxorubicin alone.

  • Harvest and Fixation: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with PBS and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Propidium Iodide Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the pellet in 500 µL of PI staining solution and incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Interpretation: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle profiles of the different treatment groups.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol measures the induction of apoptosis in response to treatment with this compound in combination with a DNA damaging agent.

Logical Relationship of Apoptosis Assay Results:

Apoptosis_Interpretation cluster_0 Cell Populations Live Live Cells (Annexin V-, PI-) Early_Apoptosis Early Apoptotic Cells (Annexin V+, PI-) Late_Apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Necrotic Necrotic Cells (Annexin V-, PI+)

Interpretation of Annexin V/PI staining results.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DNA damaging agent (e.g., etoposide)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, treat the cells with this compound (e.g., 5-10 µM) or DMSO for 1 hour, followed by treatment with a DNA damaging agent (e.g., 10 µM etoposide) for 48 hours.

  • Cell Harvesting: Collect both the floating and adherent cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells for each treatment condition.

Conclusion

This compound is a valuable research tool for investigating the role of Chk2 in the DNA damage response and other cellular processes. The protocols provided here offer a framework for characterizing the effects of this inhibitor in cell culture systems. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The use of this compound will undoubtedly contribute to a deeper understanding of Chk2 biology and its potential as a therapeutic target.

References

Application Notes and Protocols: VRX0466617 in Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VRX0466617 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1] Chk2 activation, in response to DNA damage, leads to cell cycle arrest, DNA repair, or apoptosis. Its role in cancer progression makes it a compelling target for therapeutic intervention. These application notes provide a summary of the biochemical and cellular activities of this compound and detailed protocols for its use in cancer cell line research.

Biochemical and Cellular Activity

This compound has been demonstrated to selectively inhibit Chk2 activity without significantly affecting the related Chk1 kinase.[1] In vitro kinase assays have shown that this compound inhibits both the autophosphorylation of Chk2 and the phosphorylation of its substrate, Cdc25C.[1] Cellular studies in lymphoblastoid cell lines (LCL-N) have revealed that this compound effectively inhibits the ionizing radiation (IR)-induced phosphorylation of Chk2 at serines 19, 33, and 35, but not at threonine 68.[1] Interestingly, in the absence of DNA damage, this compound can induce the phosphorylation of Chk2 at threonine 68.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueCell Line/SystemConditionsReference
IC50 120 nMIn vitro kinase assay---[1]
Ki 11 nMIn vitro kinase assay---[1]
Chk2 Autophosphorylation Inhibition 10-30 µMIn vitro kinase assay---[1]
Cdc25C Phosphorylation Inhibition 10-30 µMIn vitro kinase assay---[1]
Chk2 Phosphorylation Inhibition (Ser19, Ser33-35) 0.05-10 µMLCL-N cells30-180 min post-IR[1]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in the context of the DNA damage response pathway.

VRX0466617_Pathway This compound Signaling Pathway cluster_0 Nucleus DNA_Damage DNA Damage (e.g., Ionizing Radiation) ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (Thr68) Chk2->Chk2 Cdc25C Cdc25C Chk2->Cdc25C phosphorylates (inhibits) This compound This compound This compound->Chk2 inhibits CellCycleArrest Cell Cycle Arrest Cdc25C->CellCycleArrest promotes G2/M transition (when active)

Caption: Mechanism of Chk2 inhibition by this compound in the DNA damage response pathway.

Experimental Protocols

In Vitro Chk2 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on Chk2 kinase.

Materials:

  • Recombinant human Chk2

  • Cdc25C (1-200) peptide substrate

  • This compound

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-32P]ATP

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant Chk2, and the Cdc25C peptide substrate.

  • Add varying concentrations of this compound (e.g., 0.01 nM to 10 µM) or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Chk2 Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on Chk2 phosphorylation in cancer cell lines following DNA damage.

Materials:

  • Cancer cell line of interest (e.g., LCL-N)

  • Complete cell culture medium

  • This compound

  • Ionizing radiation source (e.g., X-ray irradiator)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-Chk2 (Thr68)

    • Anti-phospho-Chk2 (Ser19)

    • Anti-phospho-Chk2 (Ser33/35)

    • Anti-total Chk2

    • Anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.05 µM, 0.5 µM, 5 µM, 10 µM) or DMSO for 1-2 hours.

  • Induce DNA damage by exposing cells to ionizing radiation (e.g., 10 Gy).

  • Incubate cells for the desired time points (e.g., 30 minutes, 180 minutes).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a protein assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

WesternBlot_Workflow Western Blot Workflow for Chk2 Phosphorylation cluster_workflow Experimental Steps Cell_Culture 1. Cell Seeding & Culture Treatment 2. This compound Pre-treatment Cell_Culture->Treatment IR 3. Ionizing Radiation Treatment->IR Incubation 4. Post-IR Incubation IR->Incubation Lysis 5. Cell Lysis Incubation->Lysis Quantification 6. Protein Quantification Lysis->Quantification SDS_PAGE 7. SDS-PAGE Quantification->SDS_PAGE Transfer 8. Western Blot Transfer SDS_PAGE->Transfer Blocking 9. Membrane Blocking Transfer->Blocking Primary_Ab 10. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 11. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 12. Chemiluminescent Detection Secondary_Ab->Detection Analysis 13. Data Analysis Detection->Analysis

Caption: A stepwise workflow for analyzing Chk2 phosphorylation via Western Blot.

Disclaimer

This compound is for research use only and is not intended for human or therapeutic use. Researchers should handle this compound with appropriate safety precautions. The protocols provided are intended as a guide and may require optimization for specific cell lines and experimental conditions.

References

Application Notes: Western Blot Analysis of p-Chk2 (Thr68, Ser19, Ser33/35) Following VRX0466617 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VRX0466617 is a novel and selective small-molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response pathway.[1][2] In response to DNA damage, Chk2 is activated through phosphorylation, a key event initiated by the Ataxia-Telangiectasia Mutated (ATM) kinase, which phosphorylates Chk2 on Threonine 68 (Thr68).[2][3] This initial phosphorylation triggers a cascade of autophosphorylation events at other sites, including Serine 19 (Ser19) and Serines 33 and 35 (Ser33/35), leading to full kinase activation.[1][2] Activated Chk2 then phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.[2]

This compound acts as an ATP-competitive inhibitor of Chk2, effectively blocking its catalytic activity.[2][4] A noteworthy characteristic of this compound is its differential impact on Chk2 phosphorylation sites. While it inhibits the autophosphorylation of Chk2 at Ser19 and Ser33/35, it does not block the upstream ATM-mediated phosphorylation of Thr68.[1][2] Interestingly, treatment with this compound alone can induce the phosphorylation of Chk2 at Thr68, even without DNA damage.[1] This application note provides a detailed protocol for utilizing Western blot analysis to investigate these specific phosphorylation events in response to this compound treatment.

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the cellular effects of Chk2 inhibitors, particularly this compound, and the broader DNA damage response pathway.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on the phosphorylation of different Chk2 residues in cells treated with ionizing radiation (IR) to induce DNA damage. The data is derived from densitometric analysis of Western blot results as described in the cited literature.

This compound Concentration (µM)Relative Level of p-Chk2 (Thr68)Relative Level of p-Chk2 (Ser19)Relative Level of p-Chk2 (Ser33/35)
0 (No IR)BaselineBaselineBaseline
0 (IR)IncreasedIncreasedIncreased
5 (IR)No significant inhibitionPartial InhibitionPartial Inhibition
10 (IR)No significant inhibitionMarked InhibitionMarked Inhibition

Note: "Baseline" refers to the basal level of phosphorylation in untreated, non-irradiated cells. "Increased" indicates the rise in phosphorylation upon IR treatment. "Partial Inhibition" and "Marked Inhibition" describe the observed reduction in IR-induced phosphorylation in the presence of this compound.[1][2]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: A suitable cell line for this assay is the human lymphoblastoid cell line LCL-N, which has been previously used to characterize this compound.[2] Other cell lines expressing endogenous Chk2, such as HEK293, can also be used.[5]

  • Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5 µM and 10 µM).

  • Treatment:

    • Pre-incubate the cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 1-2 hours) before inducing DNA damage.

    • To induce DNA damage, expose the cells to ionizing radiation (IR), for example, 10 Gy.

    • Include a non-irradiated control group for each this compound concentration.

  • Cell Lysis: After the desired post-irradiation incubation time (e.g., 4 hours), harvest the cells. Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the Bradford or BCA assay.

Western Blot Protocol
  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the acrylamide (B121943) gel will depend on the molecular weight of Chk2 (~61 kDa). A 10% gel is generally suitable.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of Chk2 and total Chk2. It is recommended to perform separate blots for each phospho-specific antibody.

      • Anti-phospho-Chk2 (Thr68)

      • Anti-phospho-Chk2 (Ser19)

      • Anti-phospho-Chk2 (Ser33/35)

      • Anti-total Chk2 (as a loading control)

      • Anti-β-actin or Anti-GAPDH (as an additional loading control)

    • Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a suitable imaging system.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-Chk2 bands to the total Chk2 and/or the loading control (β-actin or GAPDH) to compare the relative levels of phosphorylation between different treatment conditions.

Visualizations

Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., Ionizing Radiation) ATM ATM Kinase DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates pChk2_Thr68 p-Chk2 (Thr68) pChk2_Active Active p-Chk2 (p-Ser19, p-Ser33/35) pChk2_Thr68->pChk2_Active autophosphorylation Downstream Downstream Targets (Cell Cycle Arrest, Apoptosis) pChk2_Active->Downstream This compound This compound This compound->pChk2_Active inhibits

Caption: this compound's effect on the Chk2 signaling pathway.

Experimental_Workflow cluster_workflow Western Blot Workflow for p-Chk2 Analysis A Cell Culture & Treatment (this compound +/- IR) B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-Chk2, Total Chk2, Loading Control) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Acquisition & Densitometry H->I

Caption: Western blot workflow for p-Chk2 analysis.

References

VRX0466617: A Selective Chk2 Inhibitor for Investigating DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

VRX0466617 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR). In response to DNA double-strand breaks (DSBs), Chk2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. This intricate control mechanism is essential for maintaining genomic integrity. The selectivity of this compound for Chk2 over the related kinase Chk1 makes it an invaluable tool for dissecting the specific roles of Chk2 in DNA repair pathways and for exploring its therapeutic potential in oncology.

These application notes provide detailed protocols for utilizing this compound to study Chk2-mediated DNA repair pathways in both biochemical and cellular contexts.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueRemarks
IC50 120 nMHalf-maximal inhibitory concentration against Chk2.
Ki 11 nMInhibition constant, indicating high-affinity binding to Chk2.
Selectivity >10 µMIC50 against Chk1, demonstrating high selectivity for Chk2.
Mechanism of Action ATP-competitiveCompetes with ATP for binding to the Chk2 kinase domain.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Chk2 signaling pathway and a general workflow for characterizing Chk2 inhibitors.

Application Notes and Protocols: VRX0466617 Drug Combination Screening in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Combination therapies are a cornerstone of modern cancer treatment, offering the potential for enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance.[1][2] This application note provides a detailed protocol for screening drug combinations with the hypothetical investigational compound VRX0466617 in cancer cell lines. The methodologies described herein are based on established practices for identifying and validating synergistic interactions between anti-cancer agents.

The workflow begins with single-agent dose-response assessments to determine the half-maximal inhibitory concentration (IC50) of this compound and potential combination agents. Subsequently, a matrix of drug combinations is tested to evaluate for synergistic, additive, or antagonistic effects on cell viability. Finally, promising synergistic combinations are further investigated to elucidate their underlying mechanism of action, such as the induction of apoptosis.

Key Experiments and Methodologies

Cell Line Selection and Culture

A panel of cancer cell lines relevant to the therapeutic indication of this compound should be selected. For the purpose of this protocol, we will use the MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.

  • MCF-7: Human breast adenocarcinoma cell line.

  • HT-29: Human colorectal adenocarcinoma cell line.

Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Single-Agent Dose-Response and IC50 Determination

Prior to combination screening, the cytotoxic or anti-proliferative activity of each drug alone must be determined to establish a dose range for combination studies.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed MCF-7 and HT-29 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination agent (e.g., a standard chemotherapeutic drug like Doxorubicin) in complete medium. The concentration range should span from nanomolar to micromolar concentrations (e.g., 0.01 µM to 100 µM).

  • Incubation: Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.

Drug Combination Screening and Synergy Analysis

The combination of this compound with a second agent will be evaluated for synergistic effects using the Combination Index (CI) method based on the Chou-Talalay principle. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Protocol: Combination Index (CI) Assay

  • Experimental Design: Based on the single-agent IC50 values, design a matrix of combination concentrations. Typically, a constant ratio of the two drugs is used, with concentrations at, above, and below their respective IC50 values.

  • Cell Seeding and Treatment: Seed cells as described for the MTT assay. Treat the cells with the single agents and the drug combinations at the predetermined concentrations.

  • MTT Assay: Perform the MTT assay as described above after the desired incubation period.

  • Synergy Analysis: Calculate the CI values using software such as CompuSyn. This analysis will determine the nature of the interaction between this compound and the combination drug.

Mechanistic Studies: Apoptosis Induction

Synergistic drug combinations often work by enhancing the induction of programmed cell death (apoptosis). This can be assessed by measuring the activity of caspases, key executioner enzymes in the apoptotic pathway.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the synergistic drug combination, single agents, and a vehicle control for 24-48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Data Presentation

Table 1: Single-Agent IC50 Values (µM) after 48h Treatment

Cell LineThis compoundDoxorubicin
MCF-75.20.8
HT-298.91.5

Table 2: Combination Index (CI) for this compound + Doxorubicin in MCF-7 Cells

This compound (µM)Doxorubicin (µM)Fraction AffectedCI ValueInterpretation
2.60.40.50.75Synergy
5.20.80.750.62Strong Synergy
10.41.60.90.51Very Strong Synergy

Table 3: Apoptosis Induction (Relative Luminescence Units - RLU) in MCF-7 Cells

TreatmentCaspase-3/7 Activity (RLU)Fold Change vs. Control
Vehicle Control15,0001.0
This compound (5.2 µM)22,5001.5
Doxorubicin (0.8 µM)30,0002.0
Combination90,0006.0

Visualizations

experimental_workflow Experimental Workflow for Drug Combination Screening cluster_prep Preparation cluster_single_agent Single-Agent Analysis cluster_combination Combination Screening cluster_mechanism Mechanism of Action cell_culture Cell Line Selection (MCF-7, HT-29) dose_response Dose-Response Assay (MTT) cell_culture->dose_response ic50 IC50 Determination dose_response->ic50 Data Analysis combo_assay Combination Assay (MTT) ic50->combo_assay ci_analysis Synergy Analysis (Combination Index) combo_assay->ci_analysis Data Analysis apoptosis_assay Apoptosis Assay (Caspase-Glo 3/7) ci_analysis->apoptosis_assay Synergistic Hit

Caption: Workflow for this compound combination screening.

signaling_pathway Hypothetical Signaling Pathway Inhibition cluster_pathway Cancer Cell Signaling cluster_drugs Drug Action RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation VRX This compound VRX->Akt Inhibition Doxo Doxorubicin Doxo->Proliferation DNA Damage

Caption: Hypothetical dual inhibition of a pro-survival pathway.

References

In Vivo Studies Using VRX0466617 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VRX0466617 is a selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical enzyme in the DNA damage response pathway. Its potential as a therapeutic agent, particularly in oncology, necessitates thorough in vivo evaluation. This document provides a framework for designing and executing preclinical in vivo studies using this compound in animal models. Due to the current lack of publicly available in vivo data for this compound, this document outlines generalized protocols and application notes based on standard practices for similar small molecule inhibitors in oncology. These guidelines are intended to serve as a starting point for researchers to develop specific, robust experimental plans.

Introduction to this compound

This compound is a potent inhibitor of Chk2, with a reported IC50 of 120 nM and a Ki of 11 nM. It demonstrates selectivity for Chk2 over the related kinase Chk1. The primary mechanism of action involves the inhibition of Chk2 autophosphorylation and the subsequent phosphorylation of its downstream targets, such as Cdc25C. This interference with the DNA damage checkpoint can lead to apoptosis in cancer cells with specific genetic backgrounds, such as those with p53 mutations.

General Principles for In Vivo Studies

Successful in vivo evaluation of a compound like this compound requires careful consideration of the animal model, dosing regimen, and relevant endpoints. The "3Rs" (Replacement, Reduction, and Refinement) should be a guiding principle in all animal research.

Proposed In Vivo Efficacy Models

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Given its mechanism of action, xenograft models using human cancer cell lines with known genetic backgrounds are highly relevant.

Human Tumor Xenograft Models

Objective: To assess the anti-tumor efficacy of this compound in an in vivo setting.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are commonly used for establishing xenografts.

Cell Lines: Selection of appropriate human cancer cell lines is crucial. Cell lines with documented p53 mutations and high Chk2 expression would be ideal candidates. Examples could include certain colon, breast, or lung cancer cell lines.

Experimental Protocol:

  • Cell Culture: Culture selected human cancer cell lines under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dosing vehicle should be optimized for solubility and stability. A vehicle-only control group is essential.

  • Endpoint Measurement: The primary endpoint is typically tumor growth inhibition. Tumor volume and body weight should be measured at regular intervals. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Table 1: Example Dosing Regimen for a Xenograft Study

ParameterDescription
Compound This compound
Animal Model Athymic Nude Mice
Tumor Model Subcutaneous Xenograft (e.g., HCT116)
Dose Levels 10, 30, 100 mg/kg (example doses)
Route of Administration Oral Gavage (PO)
Dosing Frequency Once daily (QD) or twice daily (BID)
Treatment Duration 21-28 days
Control Group Vehicle Control

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal species.

Animal Model: Healthy rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are typically used for initial PK studies.

Experimental Protocol:

  • Dose Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest concentration of the drug in the plasma.
Time to Maximum Concentration TmaxThe time at which Cmax is reached.
Area Under the Curve AUCThe total drug exposure over time.
Half-life t1/2The time it takes for the plasma concentration of the drug to be reduced by half.
Clearance CLThe volume of plasma cleared of the drug per unit time.
Volume of Distribution VdThe apparent volume into which the drug distributes in the body.
Oral Bioavailability %FThe fraction of the orally administered dose that reaches systemic circulation.

Signaling Pathway and Experimental Workflow

Diagram 1: Simplified Chk2 Signaling Pathway

Chk2_Signaling_Pathway DNA_Damage DNA Damage (e.g., IR, Chemotherapy) ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) Cdc25C Cdc25C Chk2->Cdc25C phosphorylates (inhibits) Apoptosis Apoptosis Chk2->Apoptosis promotes This compound This compound This compound->Chk2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest Cdc25C->Cell_Cycle_Arrest prevents

Caption: Simplified Chk2 signaling pathway in response to DNA damage.

Diagram 2: General In Vivo Efficacy Study Workflow

In_Vivo_Efficacy_Workflow Start Start: Select Cell Line & Animal Model Cell_Culture Cell Culture & Expansion Start->Cell_Culture Tumor_Implantation Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Animals (Tumor Volume) Tumor_Growth->Randomization Treatment Treatment Phase: This compound vs. Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint End of Study: Tumor Excision & Analysis Monitoring->Endpoint

Application Notes and Protocols for Measuring VRX0466617 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VRX0466617 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1] In response to DNA damage, Chk2 is activated and phosphorylates a variety of downstream substrates to induce cell cycle arrest, DNA repair, or apoptosis. Dysregulation of the Chk2 signaling pathway is implicated in cancer, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for assays designed to measure the efficacy of this compound in inhibiting Chk2 activity.

Mechanism of Action

This compound selectively inhibits Chk2 without significantly affecting the activity of the related kinase Chk1.[1] It functions by competing with ATP for the kinase's binding site, thereby preventing the autophosphorylation of Chk2 and the subsequent phosphorylation of its downstream targets, such as the cell division cycle 25C (Cdc25C) phosphatase.[1] In cellular contexts, this compound has been demonstrated to inhibit the phosphorylation of Chk2 at serine residues 19, 33, and 35 following ionizing radiation (IR)-induced DNA damage.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueDescription
IC50 120 nMThe half maximal inhibitory concentration of this compound against Chk2 in in vitro kinase assays.[1]
Ki 11 nMThe inhibition constant of this compound for Chk2, indicating high binding affinity.[1]

Signaling Pathway Diagram

Chk2_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Ionizing Radiation) ATM ATM DNA_Damage->ATM activates Chk2_inactive Inactive Chk2 ATM->Chk2_inactive phosphorylates (Thr68) Chk2_active Active Chk2 (p-Thr68) Chk2_inactive->Chk2_active Chk2_active->Chk2_active Cdc25C Cdc25C Chk2_active->Cdc25C phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Cdc25C->Cell_Cycle_Arrest promotes cell cycle p_Cdc25C p-Cdc25C (Inactive) p_Cdc25C->Cell_Cycle_Arrest inhibits This compound This compound This compound->Chk2_active inhibits

Caption: Chk2 signaling pathway in response to DNA damage.

Experimental Protocols

In Vitro Chk2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Chk2.

Experimental Workflow Diagram

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Chk2 - Cdc25C peptide substrate - ATP (with [γ-32P]ATP) - this compound dilutions start->reagents incubation Incubate Chk2, substrate, and this compound reagents->incubation reaction_start Initiate reaction with ATP incubation->reaction_start reaction_stop Stop reaction (e.g., with phosphoric acid) reaction_start->reaction_stop separation Separate phosphorylated substrate (e.g., phosphocellulose paper) reaction_stop->separation detection Quantify substrate phosphorylation (Scintillation counting) separation->detection analysis Calculate % inhibition and IC50 detection->analysis end End analysis->end

Caption: Workflow for the in vitro Chk2 kinase assay.

Methodology

  • Prepare Reagents:

    • Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.

    • Recombinant human Chk2 enzyme.

    • Cdc25C peptide substrate (e.g., KK-Cdc25C₂₀₉₋₂₁₈).

    • This compound: Prepare a 10-point serial dilution in DMSO.

    • ATP: Prepare a stock solution containing [γ-³²P]ATP.

  • Reaction Setup:

    • In a 96-well plate, add 10 µL of diluted this compound or DMSO (vehicle control).

    • Add 20 µL of a solution containing recombinant Chk2 and Cdc25C peptide substrate in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 20 µL of ATP solution to each well to start the reaction.

    • Incubate for 30 minutes at 30°C.

  • Stop Reaction:

    • Terminate the reaction by adding 50 µL of 0.75% phosphoric acid.

  • Substrate Separation and Detection:

    • Spot the reaction mixture onto phosphocellulose filter paper.

    • Wash the filter paper three times with 0.75% phosphoric acid and once with acetone.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of Chk2 inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Cellular Assay for Chk2 Phosphorylation

This assay measures the effect of this compound on Chk2 phosphorylation in a cellular context following DNA damage.

Experimental Workflow Diagram

Cellular_Assay_Workflow start Start cell_culture Culture cells (e.g., LCL-N) start->cell_culture drug_treatment Pre-treat cells with this compound or DMSO for 30-180 min cell_culture->drug_treatment dna_damage Induce DNA damage (e.g., Ionizing Radiation) drug_treatment->dna_damage cell_lysis Lyse cells and collect protein dna_damage->cell_lysis quantification Determine protein concentration cell_lysis->quantification western_blot Perform Western Blotting quantification->western_blot detection Probe with antibodies for: - p-Chk2 (Ser19, Ser33/35) - Total Chk2 - Loading control (e.g., Actin) western_blot->detection analysis Quantify band intensities and calculate inhibition detection->analysis end End analysis->end

Caption: Workflow for the cellular Chk2 phosphorylation assay.

Methodology

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., LCL-N lymphoblastoid cells) in appropriate media.[1]

    • Seed cells in multi-well plates.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.05-10 µM) or DMSO for 30 to 180 minutes.[1]

  • Induction of DNA Damage:

    • Expose cells to a source of DNA damage, such as ionizing radiation (IR).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies specific for phospho-Chk2 (Ser19, Ser33/35) and total Chk2. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-Chk2 and total Chk2.

    • Normalize the phospho-Chk2 signal to the total Chk2 signal.

    • Calculate the percentage of inhibition of Chk2 phosphorylation by this compound compared to the IR-treated DMSO control.

Cell Viability and Proliferation Assays

These assays assess the downstream functional consequences of Chk2 inhibition on cell fate.

Methodology Options:

  • ATP-based Viability Assay (e.g., CellTiter-Glo®): Measures the level of intracellular ATP, which correlates with the number of metabolically active cells.[2][3]

  • LDH Release Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.[2][3]

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.[2][3]

  • Cell Cycle Analysis: Utilizes PI staining of fixed cells followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M), which can reveal cell cycle arrest.[2][3]

The choice of assay will depend on the specific research question and the expected cellular outcome of Chk2 inhibition in the chosen cancer model. The general principle involves treating cells with a dose range of this compound, often in combination with a DNA-damaging agent, and measuring the desired endpoint after a specified incubation period.

Summary

The provided protocols offer robust methods to evaluate the efficacy of this compound as a Chk2 inhibitor. The in vitro kinase assay provides a direct measure of enzymatic inhibition, while the cellular assays confirm its activity in a more physiologically relevant context and assess its impact on cell signaling and viability. These assays are essential tools for the preclinical development and characterization of this compound and other Chk2 inhibitors.

References

Application Notes and Protocols for Studying Chk2's Role in Apoptosis Using VRX0466617

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by regulating the cellular response to DNA damage.[1][2] Activated Chk2 can halt the cell cycle to allow for DNA repair or, in cases of extensive damage, trigger apoptosis.[2][3] The intricate role of Chk2 in these pathways makes it a compelling target for cancer therapy. This document provides detailed application notes and protocols for utilizing VRX0466617, a selective and ATP-competitive inhibitor of Chk2, to investigate its role in apoptosis.[4][5]

This compound offers a potent tool to dissect the specific contributions of Chk2 to apoptotic signaling. With a half-maximal inhibitory concentration (IC50) of 120 nM and a dissociation constant (Ki) of 11 nM for Chk2, it demonstrates high selectivity with no significant inhibition of the related Chk1 kinase at concentrations exceeding 10 µM.[4][5] These notes will guide researchers in designing and executing experiments to explore the impact of Chk2 inhibition on apoptosis, particularly in the context of DNA damage induced by ionizing radiation (IR).

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50KiSelectivity vs. Chk1
Chk2120 nM[4][5]11 nM[4][5]>83-fold
Chk1>10 µM[4][5]-
Table 2: Cellular Activity of this compound in Response to Ionizing Radiation (IR)
Cell LineTreatmentThis compound ConcentrationEffect on Chk2 Autophosphorylation (Thr387)Effect on IR-Induced Apoptosis
LCL-N (lymphoblastoid cell line)Ionizing Radiation (IR)5-10 µM[4]Marked inhibition[4]Attenuated[4]

Signaling Pathways and Experimental Workflows

Chk2_Signaling_in_Apoptosis Chk2 Signaling Pathway in DNA Damage-Induced Apoptosis DNA_Damage DNA Damage (e.g., Ionizing Radiation) ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (Thr68) p53 p53 Chk2->p53 phosphorylates Apoptosis Apoptosis p53->Apoptosis induces This compound This compound This compound->Chk2 inhibits

Figure 1: Chk2 signaling in apoptosis.

Experimental_Workflow Experimental Workflow for Studying this compound's Effect on Apoptosis cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Protein Analysis Cell_Seeding Seed Cells Treatment Treat with this compound (or vehicle control) Cell_Seeding->Treatment IR_Exposure Expose to Ionizing Radiation (IR) Treatment->IR_Exposure Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) IR_Exposure->Apoptosis_Assay Western_Blot Western Blot Analysis (p-Chk2, total Chk2, etc.) IR_Exposure->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 2: Experimental workflow diagram.

Experimental Protocols

In Vitro Chk2 Kinase Assay

This protocol is designed to determine the IC50 of this compound for Chk2.

Materials:

  • Recombinant human Chk2 enzyme

  • Chk2 substrate (e.g., GST-Cdc25C peptide)

  • This compound

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • In a 96-well plate, add kinase buffer, recombinant Chk2 enzyme, and the Chk2 substrate.

  • Add the serially diluted this compound or vehicle control (DMSO) to the wells.

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value using appropriate software.

Western Blot Analysis of Chk2 Phosphorylation

This protocol is for assessing the effect of this compound on Chk2 phosphorylation in cultured cells.

Materials:

  • Cell culture reagents

  • This compound

  • Ionizing radiation source

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Chk2 (Thr68), anti-phospho-Chk2 (Ser19), anti-phospho-Chk2 (Ser33/35), anti-total Chk2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control for 1-2 hours.

  • Expose the cells to a specific dose of ionizing radiation (e.g., 10 Gy).

  • Incubate the cells for a desired time post-irradiation (e.g., 30-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-Chk2 levels to total Chk2 and the loading control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for quantifying the effect of this compound on IR-induced apoptosis.

Materials:

  • Cell culture reagents

  • This compound

  • Ionizing radiation source

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat cells with this compound (e.g., 10 µM) or vehicle control for 1-2 hours.

  • Expose the cells to a specific dose of ionizing radiation (e.g., 10 Gy).

  • Incubate the cells for a desired time post-irradiation (e.g., 24-48 hours).

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Use appropriate controls (unstained, Annexin V only, PI only) to set up the compensation and quadrants.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

References

Troubleshooting & Optimization

VRX0466617 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the solubility and stability of VRX0466617 in Dimethyl Sulfoxide (DMSO) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).

Q2: What is the expected solubility of this compound in DMSO?

A2: While specific quantitative solubility data (e.g., mg/mL) is not publicly available, this compound has been successfully used in various in vitro and cell-based assays, indicating sufficient solubility in DMSO for these applications. For instance, it has been used in in vitro kinase assays at concentrations of 10-30 μM and in cell-based assays at concentrations ranging from 0.05 to 10 μM[1]. This suggests that a concentrated stock solution can be prepared in DMSO and subsequently diluted to the desired experimental concentrations.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. It is recommended to start with a concentration of 10 mM and adjust as needed based on your experimental requirements.

Q4: How should I store the solid compound and DMSO stock solutions of this compound?

A4: Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions are summarized in the table below.[2]

Q5: Is the DMSO stock solution of this compound stable to freeze-thaw cycles?

A5: It is best practice to aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles. While some compounds in DMSO are stable for a few cycles, repeated freezing and thawing can lead to degradation and affect the compound's activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the DMSO stock solution upon thawing. The compound may have a limited solubility at lower temperatures or the concentration may be too high.Gently warm the solution to 37°C for a few minutes and vortex to redissolve the compound completely before use. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Inconsistent experimental results. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from the solid compound. Ensure that the stock solution is stored correctly in aliquots at -20°C or -80°C.
Difficulty dissolving the solid compound in DMSO. The compound may require more energy to dissolve completely.Briefly sonicate or vortex the solution. Gentle warming to 37°C can also aid in dissolution.

Quantitative Data Summary

Table 1: Recommended Storage Conditions

Form Storage Temperature Duration
Solid Compound0 - 4°CShort-term (days to weeks)
-20°CLong-term (months to years)
DMSO Stock Solution0 - 4°CShort-term (days to weeks)
-20°CLong-term (months)

Data sourced from MedKoo Biosciences product information.[2]

Table 2: Experimentally Used Concentrations of this compound

Assay Type Concentration Range
In Vitro Kinase Assays10 - 30 μM
Cell-Based Assays0.05 - 10 μM

Data sourced from MedchemExpress product information, indicating successful use at these concentrations.[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound solid compound (Molecular Weight: 462.37 g/mol )[2][3]

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Pipettes

Procedure:

  • Equilibrate: Allow the vial of solid this compound and the DMSO to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh out a specific amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.62 mg of the compound.

  • Dissolve: Add the appropriate volume of DMSO to the solid compound. For 4.62 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Mix: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.

  • Store: Store the aliquots at -20°C for long-term use.

Visualization

This compound as a Chk2 Inhibitor in the DNA Damage Response Pathway

This compound is a selective inhibitor of Checkpoint Kinase 2 (Chk2), a key protein in the DNA damage response pathway.[1][4] The following diagram illustrates a simplified workflow of Chk2 activation and its inhibition by this compound.

chk2_pathway cluster_upstream Upstream Events cluster_chk2_activation Chk2 Activation cluster_downstream Downstream Effects DNA_Damage DNA Damage (e.g., Ionizing Radiation) ATM ATM Kinase DNA_Damage->ATM activates p_ATM Phosphorylated ATM (Active) ATM->p_ATM Chk2 Chk2 p_ATM->Chk2 phosphorylates p_Chk2 Phosphorylated Chk2 (Active) Chk2->p_Chk2 Cdc25C Cdc25C p_Chk2->Cdc25C phosphorylates p_Cdc25C Phosphorylated Cdc25C (Inactive) Cdc25C->p_Cdc25C Cell_Cycle Cell Cycle Arrest p_Cdc25C->Cell_Cycle leads to This compound This compound This compound->Chk2 inhibits

Caption: Simplified Chk2 signaling pathway and inhibition by this compound.

References

Technical Support Center: Optimizing VRX0466617 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro use of VRX0466617, a selective and ATP-competitive Chk2 inhibitor. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. It functions as an ATP-competitive inhibitor, blocking the kinase activity of Chk2 and thereby preventing the phosphorylation of its downstream substrates. This disruption of the DDR can lead to cell cycle arrest and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.

Q2: What is the reported IC50 of this compound for Chk2?

A2: The half-maximal inhibitory concentration (IC50) of this compound for Chk2 is approximately 120 nM in enzymatic assays. Its binding affinity (Ki) is reported to be around 11 nM.

Q3: Does this compound inhibit other kinases?

A3: this compound is highly selective for Chk2 and does not significantly inhibit the related kinase Chk1. However, as with any kinase inhibitor, it is advisable to perform off-target profiling if unexpected cellular phenotypes are observed.

Q4: What is the role of Chk2 in the DNA damage response?

A4: In response to DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates Chk2 at Threonine 68 (T68).[1] This activation leads to Chk2 dimerization and autophosphorylation, enabling it to phosphorylate a range of downstream targets that regulate cell cycle progression, DNA repair, and apoptosis.[2][3] Key downstream effectors include Cdc25 phosphatases, p53, and BRCA1.[2]

Q5: How should I prepare and store this compound for in vitro experiments?

A5: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).[4][5][6][7][8] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueNotes
Target Chk2Checkpoint Kinase 2
IC50 120 nMIn vitro enzymatic assay
Ki 11 nMIn vitro binding assay
Selectivity Does not inhibit Chk1High selectivity over related kinase
Effective Concentration (Kinase Assay) 10-30 µMInhibition of Chk2 autophosphorylation and substrate phosphorylation
Effective Concentration (Cell-based) 0.05-10 µMInhibition of Chk2 substrate phosphorylation in cells

Note: IC50 and effective concentrations can vary depending on the specific cell line, experimental conditions, and assay format. It is crucial to perform a dose-response study to determine the optimal concentration for your system.

Table 2: Example IC50 Values of Chk2 Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeChk2 InhibitorIC50 (µM)
HTB-26Breast CancerCompound 110 - 50
PC-3Pancreatic CancerCompound 110 - 50
HepG2Hepatocellular CarcinomaCompound 110 - 50
HCT116Colorectal CancerCompound 222.4
HeLaCervical CancerCompound 13k1.2
MCF-7Breast CancerCompound 40.63

These values are for various Chk2 inhibitors and are provided as a reference. The specific IC50 for this compound may differ in these cell lines.[9][10][11]

Experimental Protocols

Protocol 1: In Vitro Chk2 Kinase Assay

This protocol outlines a general procedure for measuring the inhibitory effect of this compound on Chk2 kinase activity.

Materials:

  • Recombinant human Chk2 enzyme

  • Chk2 peptide substrate (e.g., a peptide containing the Chk2 recognition motif)

  • This compound

  • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence/fluorescence-based assays)

  • Kinase reaction buffer

  • 96-well plates

  • Detection reagents (e.g., for radiometric, fluorescence, or luminescence-based readouts)

Procedure:

  • Prepare a serial dilution of this compound in the kinase reaction buffer.

  • In a 96-well plate, add the Chk2 enzyme and the this compound dilutions.

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the Chk2 peptide substrate and ATP.

  • Incubate the reaction for the optimized time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction according to the specific assay kit instructions.

  • Detect the amount of phosphorylated substrate using the chosen method (radiometric, fluorescence, or luminescence).

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Western Blot Analysis of Chk2 Phosphorylation

This protocol is for assessing the inhibition of Chk2 substrate phosphorylation in cultured cells treated with this compound.

Materials:

  • Cultured cells of interest

  • This compound

  • DNA-damaging agent (e.g., etoposide, doxorubicin, or ionizing radiation)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-phospho-Cdc25C (Ser216), anti-total Cdc25C, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Induce DNA damage by adding a DNA-damaging agent or by irradiation.

  • Incubate for the desired time to allow for Chk2 activation.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.[12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[12]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to determine the effect of this compound on the phosphorylation of Chk2 and its substrates.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibition of Chk2 activity Inhibitor concentration is too low.Perform a dose-response experiment with a wider range of this compound concentrations.
Inactive inhibitor.Ensure proper storage of the inhibitor stock solution. Prepare fresh dilutions for each experiment.
Issues with the kinase assay.Verify the activity of the recombinant Chk2 enzyme and the integrity of the ATP and substrate.
Inconsistent results between experiments Variation in cell seeding density.Use a cell counter to ensure consistent cell numbers for each experiment.
Cell passage number.Use cells within a consistent and low passage number range.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples.[13]
Unexpected cell toxicity Off-target effects of the inhibitor.Test a lower concentration range. If possible, perform a kinase panel screen to identify potential off-target kinases.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells.
No effect on downstream signaling (e.g., p53 activation) The cell line may have a p53 mutation.Sequence the p53 gene in your cell line. Use a p53 wild-type cell line as a positive control.
The specific downstream pathway is not active in the chosen cell line.Investigate the status of the Chk2 signaling pathway in your cell line.

Visualizations

Chk2_Signaling_Pathway cluster_upstream DNA Damage Sensing & ATM Activation cluster_chk2_activation Chk2 Activation cluster_downstream Downstream Effectors DNA_DSB DNA Double-Strand Breaks ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive recruits ATM_active ATM (active, pS1981) ATM_inactive->ATM_active autophosphorylates Chk2_inactive Chk2 (inactive monomer) ATM_active->Chk2_inactive phosphorylates (T68) Chk2_active Chk2 (active dimer, pT68) Chk2_inactive->Chk2_active dimerizes & autophosphorylates Cdc25A Cdc25A Chk2_active->Cdc25A phosphorylates -> degradation Cdc25C Cdc25C Chk2_active->Cdc25C phosphorylates -> inactivation p53 p53 Chk2_active->p53 phosphorylates -> stabilization BRCA1 BRCA1 Chk2_active->BRCA1 phosphorylates -> activation Cell_Cycle_Arrest G1/S & G2/M Arrest Cdc25A->Cell_Cycle_Arrest Cdc25C->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair This compound This compound This compound->Chk2_inactive inhibits ATP binding

Caption: Chk2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Dilutions in Culture Medium stock->working kinase In Vitro Kinase Assay working->kinase seed Seed Cells treat Treat Cells with this compound seed->treat induce Induce DNA Damage (Optional) treat->induce incubate Incubate induce->incubate viability Cell Viability Assay (e.g., MTT, WST-1) incubate->viability western Western Blot (p-Chk2, p-Substrates) incubate->western

Caption: General Experimental Workflow for In Vitro Studies with this compound.

References

Technical Support Center: Interpreting Unexpected Results with VRX0466617

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VRX0466617, a selective and ATP-competitive Chk2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in cell viability at concentrations of this compound that are higher than its reported IC50 for Chk2. Is this expected?

A1: While this compound is a selective Chk2 inhibitor, high concentrations may lead to off-target effects or cellular responses not directly related to Chk2 inhibition. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions. We recommend performing a dose-response curve and correlating the observed phenotype with the inhibition of Chk2 activity.

Q2: My Western blot results show an increase in Chk2 phosphorylation at Threonine 68 (Thr68) after treatment with this compound, even without DNA damage. Is this a paradoxical effect?

A2: Yes, this is a known paradoxical effect of this compound. Inhibition of Chk2's catalytic activity can lead to a compensatory phosphorylation at Thr68, which is a site phosphorylated by the upstream kinase ATM. This indicates that the inhibitor is engaging its target within the cell.

Q3: I am not seeing the expected inhibition of Chk2 autophosphorylation at Serine 19 (Ser19) and Serine 33-35 (Ser33-35) after ionizing radiation (IR) in my cell line treated with this compound. What could be the reason?

A3: Several factors could contribute to this. Ensure that the concentration of this compound and the timing of treatment relative to IR are optimized for your cell line. Also, verify the expression and activity of Chk2 in your specific cellular model. Insufficient DNA damage or issues with the antibody used for detection could also be contributing factors.

Q4: How can I confirm that the observed cellular phenotype is a direct result of Chk2 inhibition by this compound?

A4: To confirm on-target activity, consider performing a rescue experiment by overexpressing a drug-resistant mutant of Chk2. If the phenotype is reversed, it is likely an on-target effect. Additionally, using a structurally different Chk2 inhibitor to see if it recapitulates the phenotype can provide further evidence.

Troubleshooting Guides

Problem 1: Discrepancy between Biochemical and Cellular Assay Results

You observe potent inhibition of Chk2 in a biochemical (in vitro kinase) assay, but the effect on Chk2 signaling or cell viability in your cell-based assay is much weaker.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Cell Permeability Assess the physicochemical properties of this compound. Consider using a different formulation or a positive control with known good cell permeability.
High Intracellular ATP Concentration Intracellular ATP levels (mM range) are much higher than those typically used in biochemical assays (µM range). This can lead to competition with ATP-competitive inhibitors like this compound. Consider using a cell-based assay that measures target engagement in the presence of physiological ATP concentrations.
Drug Efflux Pumps Cells may express efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor. Test for the expression of common efflux pumps in your cell line and consider using an efflux pump inhibitor as a control.
Low Target Expression or Activity Confirm the expression and phosphorylation status (activity) of Chk2 in your cell line using Western blotting.
Inhibitor Instability or Degradation Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. Assess the stability of the compound in your cell culture medium over the time course of the experiment.
Problem 2: Unexpected Off-Target Effects

You observe a phenotype that is not consistent with the known functions of Chk2, suggesting potential off-target activity of this compound.

Kinase Selectivity Profile of a Representative Chk2 Inhibitor

While a comprehensive public kinase selectivity profile for this compound is not available, the following table for a representative selective Chk2 inhibitor illustrates the type of data to consider when evaluating potential off-target effects.

KinaseIC50 (nM)
Chk2 (On-Target) 1.5
Aurora A>10,000
Aurora B>10,000
CDK1/CycB>10,000
CDK2/CycA>10,000
MAPK1 (ERK2)>10,000
p38α/SAPK2a>10,000
PKA>10,000
ROCK-II>10,000

This data is for an exemplary selective Chk2 inhibitor and is intended for illustrative purposes only.

Troubleshooting Workflow for Off-Target Effects

Off_Target_Workflow start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response compare_ic50 Compare Phenotype EC50 to Chk2 IC50 dose_response->compare_ic50 discrepancy Significant Discrepancy? compare_ic50->discrepancy off_target Likely Off-Target Effect discrepancy->off_target Yes on_target Likely On-Target Effect discrepancy->on_target No rescue Rescue Experiment with Drug-Resistant Chk2 Mutant off_target->rescue structurally_different Test Structurally Different Chk2 Inhibitor off_target->structurally_different on_target->rescue confirm_off_target Phenotype Persists rescue->confirm_off_target confirm_on_target Phenotype Reversed rescue->confirm_on_target structurally_different->confirm_off_target identify_off_target Identify Off-Target(s) via Kinome Profiling confirm_off_target->identify_off_target Yes confirm_on_target->on_target Yes

Troubleshooting workflow for suspected off-target effects.

Experimental Protocols

Protocol 1: In Vitro Chk2 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against recombinant Chk2.

Materials:

  • Recombinant active Chk2 enzyme

  • GST-Cdc25C (193-256) peptide substrate

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant Chk2, and GST-Cdc25C substrate.

  • Add this compound at various concentrations (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Western Blotting for Chk2 Phosphorylation

This protocol is for detecting changes in the phosphorylation status of Chk2 in cells treated with this compound and/or DNA damaging agents.

Materials:

  • Cell line of interest

  • This compound

  • DNA damaging agent (e.g., ionizing radiation, doxorubicin)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies:

    • Phospho-Chk2 (Thr68)

    • Phospho-Chk2 (Ser19)

    • Phospho-Chk2 (Ser33/35)

    • Total Chk2

    • Loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with this compound or DMSO for the desired time (e.g., 1-2 hours).

  • Induce DNA damage (if applicable) and incubate for the desired time.

  • Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize bands using an ECL detection reagent and an imaging system.

  • Quantify band intensities and normalize to the total protein and loading control.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with a range of concentrations of this compound or DMSO as a control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow Diagrams

Chk2_Activation_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Double-Strand Break ATM ATM DNA_Damage->ATM Chk2 Chk2 ATM->Chk2 phosphorylates (Thr68) Chk2->Chk2 p53 p53 Chk2->p53 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates for degradation This compound This compound This compound->Chk2 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest

Simplified Chk2 signaling pathway in response to DNA damage.

Western_Blot_Workflow start Cell Treatment with this compound +/- DNA Damage lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Chk2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis

General experimental workflow for Western blotting.

How to mitigate VRX0466617 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective Chk2 inhibitor, VRX0466617. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicity and optimizing the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine kinase in the DNA damage response pathway. In response to DNA damage, Chk2 is activated and phosphorylates downstream targets to induce cell cycle arrest, facilitate DNA repair, or promote apoptosis.[1][2] this compound blocks the catalytic activity of Chk2, thereby inhibiting these downstream signaling events.[3]

Q2: What is the optimal concentration of this compound to use in cell culture?

The optimal concentration of this compound is cell-line dependent and should be determined empirically. Published studies have shown effective inhibition of Chk2 activity in cells at concentrations between 5 and 10 µM.[4] It is recommended to perform a dose-response experiment to determine the minimal concentration required to achieve the desired biological effect with minimal toxicity.

Q3: I am observing high levels of cell death in my experiments. Is this expected?

While this compound is a selective inhibitor, high concentrations or prolonged exposure can lead to cytotoxicity. The observed cell death could be due to on-target effects (e.g., potentiation of apoptosis in combination with DNA damaging agents) or off-target effects.[5][6] It is crucial to differentiate between desired pharmacological effects and unintended toxicity.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[3][7][8][9] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide: Mitigating this compound-Associated Toxicity

This guide addresses common issues encountered when using this compound in cell culture and provides strategies for mitigation.

Issue 1: Excessive Cell Death or Low Cell Viability

Possible Causes:

  • High Concentration of this compound: The concentration used may be above the cytotoxic threshold for your specific cell line.

  • Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high.

  • Compound Instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts.

  • Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity.[10]

  • Synergistic Toxicity: If co-treating with another compound, this compound may be potentiating its cytotoxic effects.[5]

Mitigation Strategies:

  • Perform a Dose-Response Curve: Determine the IC50 value for cytotoxicity in your cell line using a cell viability assay (e.g., MTT, MTS). This will help you identify a working concentration that is effective without being overly toxic.

  • Optimize Incubation Time: Reduce the duration of exposure to this compound to see if toxicity is time-dependent.

  • Control for Solvent Toxicity: Ensure the final DMSO concentration is consistent across all treatment groups and is below the tolerance level of your cell line (typically <0.5%). Run a vehicle control (medium with DMSO only) to assess the effect of the solvent.

  • Assess Compound Stability: If you suspect instability, consider refreshing the media with a fresh inhibitor during long-term experiments.

  • Evaluate Apoptosis: Use a caspase activity assay to determine if the observed cell death is due to apoptosis. This can help distinguish between a specific pharmacological effect and general cytotoxicity.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes:

  • Compound Precipitation: this compound may be precipitating out of the culture medium, leading to inconsistent effective concentrations.

  • Cell Culture Variability: Differences in cell density, passage number, or overall cell health can impact the response to the inhibitor.

  • Pipetting Errors: Inaccurate pipetting can lead to variability in the final concentration of the inhibitor.

Mitigation Strategies:

  • Ensure Solubility: After diluting the DMSO stock in your culture medium, visually inspect for any precipitation. If precipitation occurs, you may need to adjust your dilution strategy.

  • Standardize Cell Culture Conditions: Use cells within a consistent range of passage numbers, seed at a consistent density, and ensure they are healthy and actively dividing before starting the experiment.

  • Use Master Mixes: Prepare a master mix of this compound in the culture medium to add to all relevant wells, ensuring a consistent final concentration.

Quantitative Data Summary

The cytotoxic effects of this compound should be empirically determined for each cell line. A study by Carlessi et al. (2007) found that at a concentration of 10 µM, this compound did not affect the cytotoxicity of doxorubicin, Taxol, or cisplatin (B142131) in short-term assays.[4] However, it did attenuate ionizing radiation-induced apoptosis.[4]

Table 1: Example Data from a Dose-Response Experiment to Determine Cytotoxic IC50

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
1984.8
5956.1
10925.5
25757.3
50528.1
100256.9

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations for the desired incubation period. Include a vehicle-only control.

  • Following treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[12]

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plate

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described above.

  • At the end of the treatment period, add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

Visualizations

Chk2_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Ionizing Radiation) ATM ATM (Ataxia-Telangiectasia Mutated) DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (stabilizes) Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (destabilizes) Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cdc25A->Cell_Cycle_Arrest This compound This compound This compound->Chk2 inhibits

Caption: Simplified Chk2 signaling pathway in response to DNA damage.

Caption: Troubleshooting workflow for unexpected cell toxicity with this compound.

References

Technical Support Center: Troubleshooting VRX0466617 Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing VRX0466617 in kinase assays. Here, you will find troubleshooting advice and frequently asked questions to address common challenges, such as inconsistent results, and to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective and ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3] It has an IC50 of 120 nM and a Ki of 11 nM for Chk2 and does not inhibit the related Chk1 activity.[1] this compound is utilized in cancer research.[1]

Q2: What is the mechanism of action of this compound?

This compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Chk2 kinase, preventing the phosphorylation of its substrates.[1] In cellular assays, this compound has been shown to inhibit the autophosphorylation of Chk2 and the phosphorylation of its substrate Cdc25C.[1][3]

Q3: How should I prepare and store this compound?

For long-term storage, it is recommended to keep this compound at -20°C for up to one month or -80°C for six months in a sealed container, protected from moisture and light.[1] For experiments, prepare fresh dilutions in your assay buffer from a stock solution, which is typically made in a solvent like DMSO.

Troubleshooting Inconsistent Kinase Assay Results

Inconsistent results in kinase assays can arise from various factors, from reagent handling to experimental setup. This guide provides a systematic approach to troubleshooting.

High Variability Between Replicates

High variability is a common issue that can obscure the true effect of an inhibitor.

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Pipetting Inaccuracy Ensure pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions.
Inadequate Reagent Mixing Thoroughly mix all reagents before and after adding them to the assay plate to avoid concentration gradients.
Compound Precipitation This compound, like many small molecules, may precipitate in aqueous buffers at high concentrations. Visually inspect for precipitation and consider testing a lower concentration range or a different buffer composition.
Inconsistent Incubation Time or Temperature Use a calibrated incubator and ensure consistent timing for all assay steps to maintain uniform enzyme kinetics.
Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents. To mitigate this, avoid using the outermost wells or fill them with buffer or water.
Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, as high concentrations can inhibit kinase activity.
Low or No Signal

A weak or absent signal can indicate a problem with one of the core components of the assay.

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Inactive Enzyme Ensure the Chk2 enzyme is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Consider performing an autophosphorylation assay to confirm basal activity.[4][5]
Suboptimal Enzyme Concentration Too little enzyme will result in a low signal, while too much can prematurely deplete the substrate and ATP. Perform an enzyme titration to determine the optimal concentration that produces a robust signal within the linear range of the assay.[4]
Substrate Issues Confirm the quality and purity of the substrate. If using a peptide substrate, verify the sequence. The substrate concentration should ideally be near the Michaelis constant (Km) to ensure sensitivity to enzyme activity.[4]
Incorrect ATP Concentration As this compound is an ATP-competitive inhibitor, the ATP concentration is a critical parameter. The apparent IC50 of the inhibitor will increase with higher ATP concentrations. Use an ATP concentration that is appropriate for Chk2 and your assay format, typically at or near the Km for ATP.
Assay Format Mismatch Ensure the chosen assay technology (e.g., luminescence, fluorescence) is suitable for your specific experimental goals and is not prone to interference from your compound or buffer components.[6]
Control Failures

Failures in positive or negative controls are a clear sign of a fundamental issue with the assay.

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Inactive Positive Control Inhibitor If using a known Chk2 inhibitor as a positive control, ensure it is active and used at an appropriate concentration.
Contamination of Negative Control Ensure the negative control wells (e.g., no enzyme or no ATP) are not contaminated with active kinase or ATP.
Assay Interference The test compound itself may interfere with the detection method. For example, fluorescent compounds can interfere with fluorescence-based readouts.[4][6] Run a control with the compound in the absence of the enzyme to check for interference.

Experimental Protocols

Protocol 1: Chk2 In Vitro Kinase Assay

This protocol provides a general framework for an in vitro kinase assay with recombinant Chk2.

  • Prepare Reagents :

    • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Recombinant Chk2: Dilute to the desired concentration in assay buffer.

    • Substrate: Dilute a suitable Chk2 substrate (e.g., Cdc25C peptide) in assay buffer.

    • ATP: Prepare a stock solution of ATP in water and dilute to the desired concentration in assay buffer.

    • This compound: Prepare a serial dilution from a stock solution in the appropriate solvent (e.g., DMSO).

  • Assay Procedure :

    • Add 5 µL of the this compound dilution or solvent control to the wells of a microplate.

    • Add 10 µL of the substrate solution to each well.

    • Add 10 µL of the diluted Chk2 enzyme to each well to initiate the reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Add 25 µL of an ATP solution to start the kinase reaction.

    • Incubate for the desired reaction time (e.g., 90 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and detect the signal using an appropriate method, such as a luminescence-based assay like ADP-Glo™.[4]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent results in your this compound kinase assays.

G start Inconsistent Results check_variability High Variability? start->check_variability check_signal Low/No Signal? check_variability->check_signal No troubleshoot_variability Check Pipetting Reagent Mixing Compound Solubility Incubation Conditions Edge Effects check_variability->troubleshoot_variability Yes check_controls Control Failure? check_signal->check_controls No troubleshoot_signal Check Enzyme Activity Optimize Enzyme/Substrate/ATP Conc. Verify Assay Format check_signal->troubleshoot_signal Yes troubleshoot_controls Check Control Activity Assess Compound Interference check_controls->troubleshoot_controls Yes solution_found Problem Resolved check_controls->solution_found No troubleshoot_variability->solution_found troubleshoot_signal->solution_found troubleshoot_controls->solution_found

Caption: Troubleshooting workflow for kinase assays.

Signaling Pathway

The diagram below illustrates the simplified signaling pathway involving Chk2, which is inhibited by this compound.

G dna_damage DNA Damage atm ATM Kinase dna_damage->atm chk2 Chk2 atm->chk2 phosphorylates downstream Downstream Targets (e.g., Cdc25C, p53) chk2->downstream phosphorylates vrx This compound vrx->chk2 inhibits cell_cycle_arrest Cell Cycle Arrest Apoptosis downstream->cell_cycle_arrest

Caption: this compound inhibits the Chk2 signaling pathway.

References

Technical Support Center: Improving the Reproducibility of VRX0466617 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving VRX0466617, a selective and ATP-competitive Chk2 inhibitor. Our goal is to enhance experimental reproducibility by offering detailed troubleshooting guides, frequently asked questions, standardized protocols, and clear data presentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine kinase in the DNA damage response pathway.[1] It functions by blocking the kinase activity of Chk2, thereby preventing the phosphorylation of its downstream targets. This interference with the DNA damage checkpoint can sensitize cancer cells to DNA-damaging agents.

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for Chk2 over the related kinase Chk1.[1] This selectivity is crucial for dissecting the specific roles of Chk2 in cellular processes.

Q3: What are the key downstream targets of Chk2 that are affected by this compound?

A3: Chk2 phosphorylates several critical proteins involved in cell cycle arrest, DNA repair, and apoptosis. Key downstream targets include p53, Cdc25A, Cdc25C, and BRCA1. Inhibition of Chk2 by this compound is expected to prevent the phosphorylation of these substrates.

Q4: In what research areas is this compound typically used?

A4: this compound is primarily used in cancer research to study the role of Chk2 in DNA damage response, cell cycle regulation, and apoptosis. It is often used in combination with DNA-damaging agents to explore synthetic lethality approaches in cancer therapy.

Q5: What is the observed effect of this compound on Chk2 phosphorylation?

A5: In cells treated with ionizing radiation, this compound has been shown to inhibit the phosphorylation of Chk2 at serine 19 (Ser19) and serines 33/35 (Ser33/35), but not at threonine 68 (Thr68).[1] Interestingly, this compound can induce the phosphorylation of Chk2 at Thr68 in the absence of DNA damage.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: No or weak inhibition of Chk2 activity observed in Western Blot.

  • Question: I am not seeing a decrease in the phosphorylation of my Chk2 substrate (e.g., p-Cdc25C Ser216) after treating my cells with this compound. What could be wrong?

  • Answer:

    • Inhibitor Integrity and Concentration:

      • Storage: Ensure this compound has been stored correctly, protected from light and multiple freeze-thaw cycles.

      • Working Concentration: The effective concentration is cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting range for cellular assays is 0.05-10 µM.[1]

      • Solubility: Confirm that the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your culture medium.

    • Cell Culture and Treatment Conditions:

      • Pre-incubation Time: Allow sufficient time for the inhibitor to penetrate the cells and engage with the target. A pre-incubation time of 1-2 hours before inducing DNA damage is a standard starting point but may require optimization.

      • DNA Damage Induction: Ensure your method of DNA damage induction (e.g., ionizing radiation, etoposide) is potent enough to robustly activate the Chk2 pathway.

      • Time Course: The phosphorylation of Chk2 substrates can be transient. Collect cell lysates at multiple time points after DNA damage to capture the peak of the signaling event.

    • Western Blot Protocol Optimization:

      • Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.

      • Antibody Selection: Use well-validated antibodies specific for the phosphorylated form of the Chk2 substrate.

Issue 2: High background or non-specific bands in Western Blot.

  • Question: My Western blot for phosphorylated Chk2 or its substrates shows high background or multiple non-specific bands. How can I improve the quality of my blot?

  • Answer:

    • Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA instead of milk, or vice versa).

    • Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes specific signal while minimizing background.

    • Washing Steps: Increase the number and/or duration of your wash steps with TBST to more effectively remove non-specifically bound antibodies.

    • Membrane Handling: Ensure the membrane does not dry out at any stage of the blotting process.

Issue 3: Discrepancy between biochemical and cell-based assay results.

  • Question: this compound shows high potency in my in vitro kinase assay, but the effect is much weaker in my cell-based viability assay. Why is this happening?

  • Answer:

    • Cell Permeability: The compound may have poor cell permeability. Consider using a different cell line or performing permeabilization experiments.

    • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its intracellular concentration. Co-incubation with an efflux pump inhibitor can help to test this possibility.

    • Intracellular ATP Concentration: Biochemical kinase assays are often performed at low ATP concentrations. The high intracellular concentration of ATP can outcompete ATP-competitive inhibitors like this compound, leading to reduced potency in a cellular context.

Issue 4: Unexpected cellular phenotype observed.

  • Question: I am observing a cellular effect that does not align with the known function of Chk2. Could this be an off-target effect of this compound?

  • Answer:

    • Selectivity: While this compound is highly selective for Chk2 over Chk1, it's important to consider potential off-target effects on other kinases, especially at higher concentrations.

    • Rescue Experiment: A definitive way to confirm an on-target effect is to perform a rescue experiment. Overexpressing a drug-resistant mutant of Chk2 should reverse the observed phenotype if the effect is on-target.

    • Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to Chk2 inhibition, use a structurally different but functionally similar Chk2 inhibitor. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

Data Presentation

The following table summarizes the known inhibitory activity of this compound. Researchers should generate their own dose-response curves for their specific cell lines and experimental conditions.

ParameterValueNotes
IC50 120 nMHalf-maximal inhibitory concentration against Chk2 in biochemical assays.[1]
Ki 11 nMBinding affinity for Chk2.[1]
Cellular Assay Concentration Range 0.05 - 10 µMEffective concentration range for inhibiting Chk2 phosphorylation in LCL-N cells.[1]
In Vitro Kinase Assay Concentration Range 10 - 30 µMConcentration range for inhibiting Chk2 autophosphorylation and phosphorylation of Cdc25C.[1]

Experimental Protocols

1. Western Blot Analysis of Chk2 Substrate Phosphorylation

This protocol describes the detection of phosphorylation changes in a known Chk2 substrate (e.g., Cdc25C at Ser216) in response to DNA damage and treatment with this compound.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7, U2OS) in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with this compound (e.g., 0, 1, 5, 10 µM in DMSO) for 1-2 hours. Include a DMSO-only vehicle control.

    • Induce DNA damage by treating cells with a DNA-damaging agent (e.g., 10 µM etoposide (B1684455) for 2 hours or 10 Gy of ionizing radiation). Include an untreated control.

    • Incubate for the desired time post-damage (e.g., 1, 4, 8 hours).

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated Chk2 substrate (e.g., anti-phospho-Cdc25C Ser216) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Visualize bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total Chk2 substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

2. Cell Viability (MTT) Assay

This protocol measures the effect of this compound on cell viability, often in combination with a DNA-damaging agent.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and/or a DNA-damaging agent in culture medium.

    • Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only and untreated controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software.

Mandatory Visualization

The following diagrams illustrate key concepts related to this compound experiments.

Chk2_Signaling_Pathway DNA_Damage DNA Double-Strand Breaks (e.g., from Ionizing Radiation) ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (Thr68) p53 p53 Chk2->p53 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates for degradation Cdc25C Cdc25C Chk2->Cdc25C phosphorylates for inactivation BRCA1 BRCA1 Chk2->BRCA1 phosphorylates This compound This compound This compound->Chk2 inhibits Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) p53->Cell_Cycle_Arrest Cdc25A->Cell_Cycle_Arrest promotes S-phase entry Cdc25C->Cell_Cycle_Arrest promotes G2/M transition DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: Chk2 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Seed Cells Pretreat Pre-treat with this compound (or Vehicle Control) Start->Pretreat Induce_Damage Induce DNA Damage (e.g., Etoposide) Pretreat->Induce_Damage Incubate Incubate for Desired Time Induce_Damage->Incubate Harvest Harvest Cells & Prepare Lysates Incubate->Harvest Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Western_Blot Western Blot Analysis (p-Chk2 Substrate, Total Substrate, Loading Control) Harvest->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for studying the effects of this compound.

References

Validation & Comparative

Comparative Analysis of VRX0466617 and Other Checkpoint Kinase 2 (Chk2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] Activated by DNA double-strand breaks, Chk2 phosphorylates a variety of downstream substrates to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis, thereby maintaining genomic stability.[1][3][4] Its role as a tumor suppressor and a key regulator of cellular response to genotoxic stress has made it an attractive target for cancer therapy.[1][2] The inhibition of Chk2 is explored as a strategy to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[2]

This guide provides an objective comparison of VRX0466617 with other notable Chk2 inhibitors, supported by experimental data, to assist researchers and drug development professionals in their evaluation.

Comparative Efficacy and Selectivity of Chk2 Inhibitors

The potency and selectivity of a kinase inhibitor are critical parameters for its potential as a research tool or therapeutic agent. The following table summarizes key quantitative data for this compound and other well-characterized Chk2 inhibitors.

InhibitorTargetIC50KᵢSelectivity Notes
This compound Chk2120 nM[5][6]11 nM[5][6]Highly selective; does not inhibit the related Chk1 kinase (IC50 >10 µM).[5][6][7]
CCT241533 Chk23 nM[8][9][10]1.16 nM[8][10]Potent and selective, with ~80-fold selectivity over Chk1 (Chk1 IC50 = 245 nM).[8][11]
AZD7762 Chk1/Chk25 nM (Chk1)[12][13][14]3.6 nM (Chk1)[12][13]Potent dual inhibitor of both Chk1 and Chk2.[12][13][14][15]

Inhibitor Profiles

This compound is a selective, ATP-competitive Chk2 inhibitor.[5][6] Its high selectivity for Chk2 over Chk1 makes it a valuable tool for specifically investigating Chk2-dependent pathways.[5][6][16] In cellular assays, this compound has been shown to inhibit the autophosphorylation of Chk2 and the phosphorylation of its substrate, Cdc25C.[5][6] It effectively blocks the catalytic activity of Chk2 both in vitro and in vivo.[6][16] Specifically, it inhibits the phosphorylation of Chk2 at Ser19 and Ser33-35 but not at Thr68, which is phosphorylated by the upstream kinase ATM.[5][16]

CCT241533 is a highly potent and selective ATP-competitive inhibitor of Chk2.[8][10] X-ray crystallography has confirmed that it binds to the ATP pocket of Chk2.[8][9] CCT241533 demonstrates significant selectivity over Chk1 and minimal cross-reactivity against a broader panel of kinases.[8][9] In cellular models, it blocks Chk2 activity in response to DNA damage and has been shown to significantly potentiate the cytotoxicity of PARP inhibitors.[8][10][17]

AZD7762 is a potent, ATP-competitive inhibitor of both Chk1 and Chk2.[12][13][18] As a dual inhibitor, it can abrogate DNA damage-induced S and G2 checkpoints.[12][13] Its ability to target both kinases makes it a potent sensitizer (B1316253) for DNA-targeted therapies like gemcitabine.[13] However, its lack of selectivity means it cannot be used to dissect the specific roles of Chk2 versus Chk1.[1]

Chk2 Signaling Pathway

The Chk2 signaling cascade is initiated in response to DNA double-strand breaks. The diagram below illustrates the core pathway.

Chk2_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (Thr68) p53 p53 Chk2->p53 phosphorylates (Ser20) stabilizes Cdc25A Cdc25A / Cdc25C Chk2->Cdc25A phosphorylates inhibits BRCA1 BRCA1 Chk2->BRCA1 phosphorylates (Ser988) CellCycleArrest Cell Cycle Arrest (G1, S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->CellCycleArrest leads to DNARepair DNA Repair BRCA1->DNARepair promotes

Caption: The ATM-Chk2 signaling pathway in response to DNA damage.

Experimental Protocols & Workflows

The characterization of Chk2 inhibitors relies on standardized biochemical and cellular assays.

In Vitro Kinase Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant Chk2.

Objective: To determine the concentration of an inhibitor required to reduce Chk2 kinase activity by 50% (IC50).

General Protocol:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human Chk2 enzyme, a specific peptide substrate (e.g., derived from Cdc25C), and ATP (often radiolabeled [γ-³²P]ATP).[6][13]

  • Inhibitor Addition: The inhibitor (e.g., this compound) is serially diluted and added to the reaction wells.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of the ATP mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: The reaction is stopped, typically by adding a solution like phosphoric acid.

  • Quantification: The amount of phosphorylated substrate is measured. If using radiolabeled ATP, this involves capturing the phosphorylated peptide on a filter membrane and quantifying the radioactivity using a scintillation counter.[13]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control (DMSO vehicle). The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Chk2 Autophosphorylation

This assay assesses an inhibitor's ability to block Chk2 activation within intact cells following DNA damage.

Objective: To detect the inhibition of DNA damage-induced Chk2 autophosphorylation (e.g., at Thr387) in cells pre-treated with an inhibitor.[6]

General Protocol:

  • Cell Culture and Treatment: Human tumor cell lines (e.g., LCL-N, HT-29) are cultured and pre-incubated with various concentrations of the Chk2 inhibitor or a vehicle control for a set period.[5][8]

  • DNA Damage Induction: Cells are exposed to a DNA-damaging agent, such as ionizing radiation (IR) or etoposide, to activate the ATM-Chk2 pathway.[5][6][8]

  • Cell Lysis: After a post-irradiation incubation period, cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated Chk2 (e.g., anti-phospho-Chk2 Thr387) followed by a secondary antibody conjugated to an enzyme (e.g., HRP). An antibody against total Chk2 is used as a loading control.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the phospho-Chk2 signal in inhibitor-treated samples compared to the vehicle control indicates successful inhibition.[6]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel Chk2 inhibitor.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow node_biochem Biochemical Assay (In Vitro Kinase Assay) node_ic50 Determine IC50 & Ki node_biochem->node_ic50 node_cellular Cell-Based Assay (Western Blot, Viability) node_ic50->node_cellular node_target Confirm Target Engagement & Cellular Potency node_cellular->node_target node_selectivity Kinase Selectivity Profiling (Panel of >80 Kinases) node_target->node_selectivity node_offtarget Identify Off-Target Effects node_selectivity->node_offtarget node_invivo In Vivo Model (Xenograft Studies) node_offtarget->node_invivo node_efficacy Evaluate Therapeutic Efficacy & Potentiation node_invivo->node_efficacy

Caption: A standard workflow for the preclinical evaluation of a Chk2 inhibitor.

References

VRX0466617 versus CCT241533 potency and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chk2 Inhibitors: VRX0466617 versus CCT241533

For researchers in oncology and drug development, the selection of potent and selective kinase inhibitors is paramount for advancing targeted therapies. This guide provides a detailed comparison of two notable Checkpoint Kinase 2 (Chk2) inhibitors, this compound and CCT241533, focusing on their potency, selectivity, and cellular activity, supported by experimental data and protocols.

Introduction to Chk2 Inhibitors

Checkpoint Kinase 2 (Chk2) is a serine/threonine-protein kinase that plays a crucial role in the DNA damage response (DDR) pathway.[1] Activated in response to DNA double-strand breaks, Chk2 is a key transducer in the ATM-mediated signaling cascade, leading to cell cycle arrest, DNA repair, or apoptosis to maintain genomic stability.[1] Inhibitors of Chk2 are investigated for their potential to enhance the efficacy of DNA-damaging cancer therapies, particularly in tumors with defective p53.[2]

Potency Comparison

Both this compound and CCT241533 are ATP-competitive inhibitors of Chk2. However, their biochemical potencies differ significantly. CCT241533 demonstrates substantially higher potency against Chk2 in biochemical assays.

Parameter This compound CCT241533 Reference
Target Chk2Chk2[3][4]
IC50 120 nM3 nM[3][5]
Ki 11 nM1.16 nM[3][5]

Selectivity Profile

Selectivity is a critical attribute of a chemical probe or therapeutic agent, minimizing off-target effects. Based on available data, CCT241533 has been more extensively profiled for selectivity.

Parameter This compound CCT241533 Reference
Selectivity against Chk1 Does not inhibit Chk1 activity80-fold selective over Chk1 (Chk1 IC50 = 245 nM)[3][4]
Kinase Panel Screening Data not availableScreened against 85 kinases at 1 µM. >80% inhibition observed for only 4 kinases: PHK, MARK3, GCK, and MLK1.[4]

Cellular Activity

The efficacy of these inhibitors has also been evaluated in cellular contexts, demonstrating their ability to inhibit Chk2 function within tumor cell lines.

Cell Line This compound (Effective Concentration) CCT241533 (GI50) Reference
General 5-10 µM (blocks IR-induced Chk2 activation)-[6]
HT-29 -1.7 µM[4][5]
HeLa -2.2 µM[4][5]
MCF-7 -5.1 µM[4][5]

Mechanism of Action and Signaling Pathway

Both compounds function as ATP-competitive inhibitors, binding to the ATP pocket of Chk2 and preventing its kinase activity.[3][4] This action blocks the downstream signaling cascade initiated by DNA damage.

Chk2_Signaling_Pathway cluster_input DNA Damage Response cluster_pathway ATM-Chk2 Pathway cluster_output Cellular Outcomes DNA_DSB DNA Double-Strand Breaks ATM ATM Kinase (activated) DNA_DSB->ATM activates Chk2_inactive Chk2 (inactive) ATM->Chk2_inactive phosphorylates at T68 Chk2_active Chk2 (active) pT68 Chk2_inactive->Chk2_active autophosphorylation p53 p53 Chk2_active->p53 CDC25A_C CDC25A/C Chk2_active->CDC25A_C BRCA1 BRCA1 Chk2_active->BRCA1 Inhibitor This compound or CCT241533 Inhibitor->Chk2_active inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CDC25A_C->Cell_Cycle_Arrest promotes G2/M transition DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: ATM-Chk2 signaling pathway in response to DNA damage.

Experimental Protocols

The data presented in this guide are derived from standard biochemical and cellular assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Protocol Outline:

  • Reagents and Preparation:

    • Recombinant human Chk2 enzyme.

    • Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).

    • ATP (often radiolabeled, e.g., [γ-33P]ATP).

    • Peptide substrate (e.g., a generic substrate like myelin basic protein or a specific Chk2 substrate).

    • Test compounds (this compound or CCT241533) serially diluted in DMSO.

    • 96-well plates.

    • Phosphocellulose paper and stop buffer (e.g., phosphoric acid).

  • Assay Procedure:

    • The kinase reaction is initiated by mixing the recombinant Chk2 enzyme, the peptide substrate, and the test compound at various concentrations in the kinase buffer.

    • The reaction is started by the addition of [γ-33P]ATP.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

    • The reaction is terminated by spotting the mixture onto phosphocellulose paper, which binds the phosphorylated substrate.

    • The paper is washed with the stop buffer to remove unincorporated [γ-33P]ATP.

    • The radioactivity on the paper, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense Dispense serial dilutions of Inhibitor into 96-well plate Prepare_Reagents->Dispense Add_Enzyme Add Chk2 Enzyme and Substrate Mixture Dispense->Add_Enzyme Start_Reaction Initiate reaction with [γ-33P]ATP Incubate at 30°C Add_Enzyme->Start_Reaction Stop_Reaction Stop reaction by spotting on phosphocellulose paper Start_Reaction->Stop_Reaction Wash Wash paper to remove free [γ-33P]ATP Stop_Reaction->Wash Measure Measure radioactivity (Scintillation Counting) Wash->Measure Analyze Calculate % Inhibition and determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Growth Inhibition Assay (GI50 Determination)

This assay measures the concentration of a compound that causes a 50% reduction in the proliferation of cancer cells. The Sulforhodamine B (SRB) assay is a common method.

Protocol Outline:

  • Cell Culture:

    • Human tumor cell lines (e.g., HT-29, HeLa, MCF-7) are cultured in appropriate media and conditions.

    • Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment:

    • Cells are treated with a range of concentrations of the test compound (e.g., CCT241533) for a prolonged period (e.g., 96 hours).[5]

  • Cell Fixation and Staining:

    • After incubation, cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are washed and then stained with Sulforhodamine B (SRB) solution, which binds to total cellular protein.

    • Excess stain is washed away with acetic acid.

  • Measurement and Analysis:

    • The bound SRB is solubilized with a Tris base solution.

    • The absorbance (optical density) is measured on a plate reader at a specific wavelength (e.g., 510 nm).

    • The GI50 value is calculated by comparing the absorbance of treated cells to untreated control cells.

Summary

In a direct comparison, CCT241533 emerges as a more potent and, based on available data, a more selective inhibitor of Chk2 than This compound . Its sub-nanomolar Ki and 80-fold selectivity over the closely related Chk1 kinase make it a highly valuable tool for studying Chk2 biology.[4] While this compound is also a selective Chk2 inhibitor, its lower potency both in biochemical and cellular assays suggests that higher concentrations are required to achieve a similar level of target engagement.[3][6] The choice between these inhibitors will depend on the specific experimental context, with CCT241533 being preferable for applications requiring high potency and well-defined selectivity.

References

Head-to-Head Comparison: VRX0466617 and PV1019 as Selective Chk2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent Checkpoint Kinase 2 Inhibitors

In the landscape of targeted cancer therapy, Checkpoint Kinase 2 (Chk2) has emerged as a critical node in the DNA damage response (DDR) pathway, making it a compelling target for therapeutic intervention. The inhibition of Chk2 can sensitize cancer cells to chemo- and radiotherapy and may also protect normal tissues from the side effects of these treatments. This guide provides a detailed head-to-head comparison of two notable small molecule inhibitors of Chk2: VRX0466617 and PV1019. This analysis is based on publicly available experimental data to assist researchers in making informed decisions for their drug development programs.

Biochemical Performance and Potency

Both this compound and PV1019 are potent, ATP-competitive inhibitors of Chk2. The following tables summarize their key biochemical and cellular performance metrics as reported in the literature. It is important to note that direct comparison of absolute inhibitory concentrations (e.g., IC50 values) should be approached with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Biochemical Potency against Chk2

ParameterThis compoundPV1019Reference(s)
IC50 120 nM24 nM[1][2]
138 nM (vs. Histone H1)[2][3]
260 nM (vs. Cdc25C)[3]
Ki 11 nMNot Reported[1]
Mechanism of Inhibition ATP-competitiveATP-competitive[1][3][4]

Table 2: Cellular Activity and Efficacy

AssayThis compoundPV1019Reference(s)
Inhibition of Chk2 Autophosphorylation (Ser516) Inhibits IR-induced phosphorylationIC50 = 2.8 µM (Topotecan-induced)[2][5]
Doses of 5-10 µM show inhibitionIC50 = 5 µM (IR-induced)[5][6]
Inhibition of Downstream Substrate Phosphorylation Inhibits phosphorylation of Cdc25CInhibits phosphorylation of Cdc25C[1][3]
Effect on Cell Viability/Apoptosis Attenuates IR-induced apoptosisAbrogates IR-induced apoptosis in mouse thymocytes[2][5][6]

Selectivity Profile

A critical aspect of any targeted inhibitor is its selectivity. Both this compound and PV1019 have been profiled for their activity against other kinases to assess their specificity for Chk2.

Table 3: Kinase Selectivity

CompoundSelectivity NotesReference(s)
This compound Does not inhibit the related kinase Chk1. Analysis against a panel of other kinases showed no cross-inhibition of ATM and ATR substrates Smc1, p53, and Chk1.[1][5]
PV1019 Profiled against a panel of 53 cellular kinases and found to be highly selective for Chk2. Did not inhibit Chk1. IC50 values for other inhibited kinases were at least 75-fold greater than for Chk2.[3]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the Chk2 signaling pathway and a general workflow for evaluating Chk2 inhibitors.

Chk2_Signaling_Pathway DNA_Damage DNA Damage (e.g., Ionizing Radiation, Chemotherapy) ATM ATM DNA_Damage->ATM Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 Chk2->p53 phosphorylates Cdc25A_C Cdc25A/C Chk2->Cdc25A_C phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair Cdc25A_C->Cell_Cycle_Arrest VRX_PV This compound / PV1019 VRX_PV->Chk2 inhibits

Figure 1. Simplified Chk2 signaling pathway in response to DNA damage.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Kinase_Assay In Vitro Kinase Assay (Chk2, Substrate, ATP, Inhibitor) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Kinase_Panel Kinase Panel Screening Cell_Treatment Cell Treatment with Inhibitor + DNA Damaging Agent Western_Blot Western Blot (p-Chk2, p-Cdc25C, etc.) Cell_Treatment->Western_Blot CETSA Cellular Thermal Shift Assay (Target Engagement) Cell_Treatment->CETSA Viability_Assay Cell Viability / Apoptosis Assay Cell_Treatment->Viability_Assay

Figure 2. General experimental workflow for the evaluation of Chk2 inhibitors.

Experimental Protocols

Below are representative protocols for key experiments used to characterize Chk2 inhibitors. These are generalized methodologies and may require optimization for specific experimental setups.

In Vitro Chk2 Kinase Assay

Objective: To determine the in vitro potency of an inhibitor against Chk2 kinase activity.

Materials:

  • Recombinant human Chk2 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • ATP solution

  • Chk2 substrate (e.g., Histone H1 or a synthetic peptide like CHKtide)

  • Test inhibitors (this compound, PV1019) at various concentrations

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing kinase buffer, Chk2 enzyme, and the chosen substrate in a microplate well.

  • Add the test inhibitor at a range of concentrations to the wells. Include a no-inhibitor control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Chk2 Phosphorylation

Objective: To assess the ability of an inhibitor to block Chk2 autophosphorylation in a cellular context.

Materials:

  • Cell line (e.g., a human cancer cell line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., ionizing radiation, etoposide, or topotecan)

  • Test inhibitors (this compound, PV1019)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk2 (Ser516), anti-total Chk2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to an appropriate confluency.

  • Pre-treat cells with the test inhibitor or vehicle control for a specified time.

  • Induce DNA damage by exposing cells to a DNA damaging agent.

  • After a further incubation period, harvest the cells and prepare cell lysates.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phosphorylated Chk2. Subsequently, probe with an antibody for total Chk2 as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of inhibition of Chk2 phosphorylation.

Conclusion

The choice between these two inhibitors for a specific research or drug development program will likely depend on a variety of factors, including the specific cellular context, the desired therapeutic window, and other pharmacological properties not detailed here (e.g., pharmacokinetics, and in vivo efficacy). The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design further comparative studies and to select the most appropriate tool for their investigation into the therapeutic potential of Chk2 inhibition.

References

Validating the In Vivo Efficacy of VRX0466617: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring the therapeutic potential of Checkpoint Kinase 2 (Chk2) inhibitors, VRX0466617 presents a compound of interest. While in vivo efficacy data for this compound is not extensively published, this guide provides a comparative framework by examining its known in vitro activity alongside the in vivo performance of other Chk2 inhibitors. This analysis, supported by experimental data and detailed protocols, aims to inform the strategic design of future in vivo studies for this compound and other molecules targeting the Chk2 pathway.

The Chk2 Signaling Pathway: A Key Regulator of DNA Damage Response

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage.[1][2] Activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a cascade of downstream substrates to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis if the damage is irreparable.[2][3] Its central role in maintaining genomic integrity makes it a compelling target for cancer therapy, with inhibitors aiming to sensitize cancer cells to DNA-damaging agents.

Chk2_Signaling_Pathway cluster_0 DNA Damage cluster_1 Upstream Activation cluster_2 Core Kinase cluster_3 Downstream Effectors & Cellular Outcomes DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM Chk2 Chk2 ATM->Chk2  Phosphorylation (Activation) p53 p53 Chk2->p53 Cdc25A_C Cdc25A/C Chk2->Cdc25A_C BRCA1 BRCA1 Chk2->BRCA1 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A_C->Cell_Cycle_Arrest DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: Simplified Chk2 signaling pathway upon DNA damage.

In Vitro Profile of this compound

This compound has been identified as a small-molecule inhibitor of Chk2. The available in vitro data provides a baseline for its biochemical potency and cellular activity.

ParameterValueCell Line/SystemReference
Target Checkpoint Kinase 2 (Chk2)In vitro kinase assay[2]
Potency ---
Cellular Activity Enhances adriamycin-induced apoptosisColon carcinoma xenograft model[2]

Comparative In Vivo Efficacy of Chk2 Inhibitors

While specific in vivo data for this compound is limited in publicly available literature, studies on other Chk2 inhibitors provide valuable insights into the potential anti-tumor efficacy of targeting this pathway in animal models.

CompoundCancer ModelDosing RegimenKey OutcomesReference
Isobavachalcone (IBC) Diffuse Large B-cell Lymphoma (DLBCL) XenograftNot specifiedPotentiates the anticancer effect of chemotherapeutic agents.[4]
Isobavachalcone (IBC) + Bakuchiol (BKC) Breast Cancer (MCF-7/Luc) Xenograft in NOD/SCID miceIntraperitoneal injectionSynergistically inhibits tumor development and extends survival.[4][5]
Prexasertib (LY2606368) Glioma (preclinical models)Not specifiedIn combination with PD-1 blockade, confers a significant extension of survival.[6]

Experimental Protocols: A General Workflow for In Vivo Efficacy Studies

The following outlines a generalized experimental workflow for assessing the in vivo efficacy of a Chk2 inhibitor, based on common practices reported in the literature.

In_Vivo_Efficacy_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis Cell_Culture Cancer Cell Line Culture Implantation Tumor Cell Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administer Chk2 Inhibitor, Vehicle Control, and/or Combination Therapy Randomization->Treatment_Admin Tumor_Measurement Measure Tumor Volume and Body Weight Regularly Treatment_Admin->Tumor_Measurement Endpoint Continue Treatment until Predefined Endpoint Tumor_Measurement->Endpoint Data_Analysis Analyze Tumor Growth Inhibition and Survival Data Endpoint->Data_Analysis

Caption: General workflow for an in vivo xenograft study.
Detailed Methodologies:

  • Cell Culture and Xenograft Model Establishment:

    • Appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured under standard conditions.

    • A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or nude mice).

    • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the commencement of treatment.

  • Treatment Administration:

    • Mice are randomized into different treatment groups: vehicle control, Chk2 inhibitor alone, standard-of-care chemotherapy/radiotherapy alone, and a combination of the Chk2 inhibitor and standard therapy.

    • The Chk2 inhibitor is formulated in an appropriate vehicle and administered via a clinically relevant route (e.g., intraperitoneal injection, oral gavage).

    • Dosing schedules can vary but are typically administered daily or on a cyclical basis for a defined period (e.g., 2-4 weeks).

  • Efficacy Assessment:

    • Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated using the formula: (length x width²)/2.

    • Animal body weight is monitored as an indicator of toxicity.

    • The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis.

  • Statistical Analysis:

    • Tumor growth data is often plotted as mean tumor volume ± SEM for each group over time.

    • Statistical significance between treatment groups is determined using appropriate statistical tests, such as a t-test or ANOVA.

    • Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.

Conclusion

While direct in vivo efficacy data for this compound remains to be fully elucidated in the public domain, the available in vitro information, coupled with the promising in vivo results from other Chk2 inhibitors like Isobavachalcone and Prexasertib, underscores the therapeutic potential of targeting the Chk2 pathway. The provided comparative data and generalized experimental protocols offer a valuable resource for researchers aiming to design and execute robust in vivo studies to validate the efficacy of this compound and other novel Chk2 inhibitors. Future research should focus on conducting head-to-head in vivo comparisons and exploring combination strategies to fully realize the clinical potential of this class of anti-cancer agents.

References

Comparative analysis of VRX0466617 in different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation into the compound VRX0466617 has yielded no specific, publicly available information regarding its mechanism of action, preclinical data, or involvement in clinical trials for any cancer type. This suggests that "this compound" may be an internal designation for a compound not yet disclosed in scientific literature or public databases. It could also be a misnomer or a compound that has been discontinued (B1498344) in early-stage development.

Without accessible data on this compound, a direct comparative analysis against other cancer therapeutics is not feasible at this time. The following sections, therefore, provide a generalized framework for how such a compound would be evaluated and compared, using established methodologies and principles in cancer research. This guide is intended for researchers, scientists, and drug development professionals to illustrate the standard process of comparative analysis for a novel anti-cancer agent.

General Framework for Comparative Analysis of a Novel Cancer Therapeutic

A comprehensive comparison of a new chemical entity like this compound with existing cancer treatments would typically involve a multi-faceted evaluation of its preclinical and clinical performance. This includes assessing its efficacy, safety profile, and mechanism of action relative to standard-of-care therapies and other investigational drugs.

Data Presentation:

Quantitative data from preclinical and clinical studies are crucial for an objective comparison. This data is typically summarized in tables for clarity.

Table 1: Illustrative Preclinical Efficacy Comparison of a Novel Agent

ParameterInvestigational Agent (e.g., this compound)Standard of Care (e.g., Doxorubicin)Alternative Therapy (e.g., Pembrolizumab)
Cancer Type Breast (MCF-7), Lung (A549)Breast (MCF-7), Lung (A549)Lung (A549)
IC50 (µM) [Data Not Available]0.05 (MCF-7), 0.1 (A549)Not Applicable
Tumor Growth Inhibition (%) [Data Not Available]60% in xenograft model45% in xenograft model
Mechanism of Action [Data Not Available]DNA intercalation, Topo II inhibitionPD-1 checkpoint inhibition

Table 2: Illustrative Clinical Trial Endpoint Comparison

EndpointInvestigational Agent (e.g., this compound)Standard of Care (e.g., Docetaxel)
Cancer Type Non-Small Cell Lung Cancer (NSCLC)Non-Small Cell Lung Cancer (NSCLC)
Overall Response Rate (ORR) [Data Not Available]22%
Progression-Free Survival (PFS) [Data Not Available]4.3 months
Overall Survival (OS) [Data Not Available]10.4 months

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments typically cited in the preclinical evaluation of a novel cancer therapeutic.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the investigational compound (e.g., this compound) and a positive control (e.g., a known cytotoxic agent) for 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Western Blot for Signaling Pathway Analysis

  • Cell Lysis: Cells treated with the investigational compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to proteins of interest in a signaling pathway (e.g., Akt, ERK, p53) and subsequently with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged.

Signaling Pathways and Experimental Workflows

Visual diagrams are critical for illustrating complex biological processes and experimental designs.

Hypothetical Signaling Pathway for an Anti-Cancer Drug

This diagram illustrates a hypothetical mechanism where a drug inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of pro-survival signaling pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Drug Drug Drug->RTK Inhibits

Caption: Hypothetical drug inhibition of an RTK signaling pathway.

General Experimental Workflow for Preclinical Drug Evaluation

This diagram outlines the typical steps involved in the preclinical assessment of a novel anti-cancer compound.

Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Screening In Vitro Screening (Cell Viability, Apoptosis) Compound_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Western Blot, Kinase Assays) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Lead_Optimization Lead Optimization Toxicity_Assessment->Lead_Optimization

Caption: Standard preclinical workflow for a novel anti-cancer agent.

While a specific comparative analysis of this compound is not possible due to the absence of public data, the framework provided outlines the standard, rigorous process of evaluating a novel therapeutic agent in oncology. This process relies on robust experimental data, detailed protocols for reproducibility, and clear visualization of complex biological interactions to facilitate objective comparison with existing treatments. Should information on this compound become publicly available, a similar framework would be employed to determine its potential role in cancer therapy.

A Comparative Guide to In Vitro Chemotherapy Potentiation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to enhance the efficacy of chemotherapy and overcome drug resistance is a central theme in oncology research. While the specific compound VRX0466617 remains to be characterized in publicly available literature, the principles of chemotherapy potentiation can be explored through well-documented strategies. This guide provides a comparative analysis of three distinct and established mechanisms for enhancing chemotherapy effectiveness in vitro: reversal of multidrug resistance, inhibition of DNA repair, and modulation of cancer-related signaling pathways.

Comparison of Chemotherapy Potentiation Strategies

This section details three distinct approaches to potentiating chemotherapy, with specific examples of compound combinations, their quantitative effects on cancer cell lines, and the experimental protocols used to determine these effects.

Strategy 1: Reversal of Multidrug Resistance (MDR)

A significant hurdle in cancer treatment is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). These transporters actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and thus their cytotoxic effect.

Featured Potentiator: Verapamil Chemotherapy Agent: Doxorubicin

Verapamil, a calcium channel blocker, is a first-generation P-gp inhibitor. It competitively inhibits the P-gp efflux pump, thereby increasing the intracellular accumulation of chemotherapeutic agents like Doxorubicin.

Quantitative Data: Verapamil + Doxorubicin
Cell LineTreatmentIC50Fold PotentiationReference
MCF-7 (Human Breast Cancer)Doxorubicin alone36 µg/mL-
Doxorubicin + Verapamil13 µg/mL2.77
Experimental Protocol: Cytotoxicity Assay (Sulphorhodamine B Assay)
  • Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.

  • Drug Treatment: Cells are treated with varying concentrations of Doxorubicin, both alone and in combination with a fixed, non-toxic concentration of Verapamil.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulphorhodamine B (SRB) dye, which binds to cellular proteins.

  • Washing: Unbound dye is washed away with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris-base solution.

  • Absorbance Reading: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.

Signaling Pathway Diagram

G cluster_cell Cancer Cell Doxorubicin_in Doxorubicin (intracellular) DNA DNA Damage & Apoptosis Doxorubicin_in->DNA Induces Pgp P-glycoprotein (Efflux Pump) Doxorubicin_in->Pgp Substrate Doxorubicin_out Doxorubicin (extracellular) Pgp->Doxorubicin_out Efflux Verapamil Verapamil Verapamil->Pgp Inhibits Doxorubicin_out->Doxorubicin_in Enters cell

Caption: Verapamil inhibits the P-gp efflux of Doxorubicin.

Strategy 2: Inhibition of DNA Repair

Many chemotherapeutic agents, such as platinum-based drugs, induce cancer cell death by causing extensive DNA damage. However, cancer cells can counteract this by upregulating their DNA repair mechanisms. Inhibiting these repair pathways can therefore sensitize cancer cells to DNA-damaging agents.

Featured Potentiator: Olaparib (B1684210) Chemotherapy Agent: Cisplatin

Olaparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks. By inhibiting PARP, Olaparib leads to the accumulation of DNA damage, which, in combination with the DNA cross-linking agent Cisplatin, results in synthetic lethality.

Quantitative Data: Olaparib + Cisplatin
Cell LineTreatmentIC50 (µM)Combination Index (CI) at 0.25x IC50Reference
A2780 (Ovarian Cancer)Cisplatin alone13.87-[1]
Olaparib alone6.00-[1]
Cisplatin + Olaparib-< 0.3 (Strong Synergy)[1]
OVCAR-3 (Ovarian Cancer)Cisplatin alone14.93-[1]
Olaparib alone12.21-[1]
Cisplatin + Olaparib-Synergistic[1]
Experimental Protocol: Cytotoxicity Assay (Cell Counting Kit-8)
  • Cell Culture: A2780 or OVCAR-3 ovarian cancer cells are maintained in standard culture conditions.

  • Cell Seeding: Cells are plated in 96-well plates and incubated overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of Cisplatin and Olaparib, both individually and in combination at fixed ratios (e.g., based on their individual IC50 values).

  • Incubation: Plates are incubated for a defined period (e.g., 72 hours).

  • CCK-8 Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: Plates are incubated for 1-4 hours, allowing for the conversion of the WST-8 reagent to a colored formazan (B1609692) product by viable cells.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated, and IC50 values are determined. The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.[1]

Signaling Pathway Diagram

G Cisplatin Cisplatin DNA_damage DNA Double-Strand Breaks Cisplatin->DNA_damage Induces PARP PARP Enzyme DNA_damage->PARP Activates Apoptosis Cell Death (Apoptosis) DNA_damage->Apoptosis Leads to DNA_repair DNA Repair PARP->DNA_repair Mediates DNA_repair->DNA_damage Repairs Olaparib Olaparib Olaparib->PARP Inhibits

Caption: Olaparib inhibits PARP-mediated DNA repair.

Strategy 3: Modulation of Cancer Signaling Pathways

Cancer cells often exhibit dysregulated signaling pathways that promote their survival and proliferation. Targeting these pathways can re-sensitize cancer cells to conventional chemotherapy.

Featured Potentiator: Quercetin (B1663063) Chemotherapy Agent: Paclitaxel (B517696)

Quercetin, a natural flavonoid, has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, apoptosis, and drug resistance. In combination with Paclitaxel, a microtubule-stabilizing agent, it can enhance its anti-cancer effects.

Quantitative Data: Quercetin + Paclitaxel
Cell LineTreatmentCombination Index (CI)Reference
SKOV3 (Ovarian Cancer)15 µM Quercetin + 6 nM Paclitaxel0.57[2]
A2780 (Ovarian Cancer)40 µM Quercetin + 3 nM Paclitaxel0.62[2]
Experimental Protocol: Cytotoxicity and Apoptosis Assays
  • Cell Culture: SKOV3 or A2780 ovarian cancer cells are cultured under standard conditions.

  • Cytotoxicity Assay (CCK-8):

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with various concentrations of Quercetin, Paclitaxel, or a combination of both.

    • Following a 48-hour incubation, cell viability is assessed using the CCK-8 assay as described in the previous section.

    • CI values are calculated to determine synergy.[2]

  • Apoptosis Assay (Flow Cytometry):

    • Cells are treated with the synergistic concentrations of Quercetin and Paclitaxel.

    • After the treatment period, cells are harvested.

    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI).

    • The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

Experimental Workflow Diagram

G Start Start: Ovarian Cancer Cells (SKOV3 / A2780) Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with: - Quercetin alone - Paclitaxel alone - Combination Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation CCK8 CCK-8 Assay for Cell Viability Incubation->CCK8 Flow Flow Cytometry for Apoptosis (Annexin V/PI) Incubation->Flow Analysis Data Analysis: - IC50 Calculation - Combination Index (CI) - % Apoptosis CCK8->Analysis Flow->Analysis End End: Determine Synergy and Pro-apoptotic Effect Analysis->End

Caption: Workflow for in vitro synergy testing.

Conclusion

This guide has presented a comparative overview of three distinct and effective strategies for potentiating chemotherapy in vitro. The reversal of multidrug resistance with agents like Verapamil, the inhibition of DNA repair pathways by compounds such as Olaparib, and the modulation of cancer signaling by molecules like Quercetin all demonstrate significant potential to enhance the efficacy of conventional chemotherapeutic drugs. The provided quantitative data and experimental protocols offer a framework for researchers to design and evaluate novel combination therapies. As new compounds like this compound emerge, these established principles and methodologies will be invaluable in characterizing their potential to improve cancer treatment.

References

Independent Validation of VRX0466617: A Comparative Analysis of IC50 and Ki Values for Chk2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the checkpoint kinase 2 (Chk2) inhibitor, VRX0466617, with other commercially available alternatives. The comparative analysis focuses on independently validated half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, supported by detailed experimental methodologies. This document aims to equip researchers with the necessary information to make informed decisions when selecting a Chk2 inhibitor for their studies.

Comparative Analysis of Chk2 Inhibitor Potency

The potency of this compound and its alternatives has been quantitatively assessed through the determination of their IC50 and Ki values against the Chk2 enzyme. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity. A lower value for both parameters indicates a more potent inhibitor.

CompoundTargetIC50 (nM)Ki (nM)
This compoundChk212011
CCT241533Chk231.16[1][2][3]
AZD7762Chk1/Chk2<10 (for Chk2)Not specified for Chk2, 3.6 (for Chk1)[4][5]

Experimental Protocols

The determination of IC50 and Ki values for Chk2 inhibitors is typically performed using an in vitro kinase assay. The following is a generalized protocol based on commercially available assay kits and established methodologies.

In Vitro Chk2 Kinase Assay for IC50 and Ki Determination

Objective: To measure the enzymatic activity of recombinant Chk2 in the presence of varying concentrations of an inhibitor to determine its IC50 and Ki values.

Materials:

  • Recombinant human Chk2 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP (Adenosine triphosphate)

  • Chk2-specific peptide substrate (e.g., CHKtide)

  • Test inhibitors (this compound and alternatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 2.5 µL of the recombinant Chk2 enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well to initiate the kinase reaction. The final concentrations of the substrate and ATP should be optimized for the specific assay and are typically around their Km values.

    • Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. This is achieved by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Typically, this involves adding an ADP-Glo™ Reagent to convert the ADP to ATP, followed by the addition of a Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Plot the luminescence signal (representing kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration used in the assay and the Km of the enzyme for ATP.[6][7]

Visualizing the Methodologies

To further clarify the experimental process and the biological context, the following diagrams illustrate the workflow for determining IC50 and Ki values and the Chk2 signaling pathway.

G Experimental Workflow for IC50/Ki Determination cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Prep Prepare serial dilutions of inhibitors Add_Inhibitor Add inhibitor to plate wells Inhibitor_Prep->Add_Inhibitor Enzyme_Prep Prepare Chk2 enzyme solution Add_Enzyme Add Chk2 enzyme Enzyme_Prep->Add_Enzyme Substrate_ATP_Prep Prepare Substrate/ATP mixture Initiate_Reaction Initiate reaction with Substrate/ATP Substrate_ATP_Prep->Initiate_Reaction Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction and detect ADP Incubate->Stop_Reaction Measure_Luminescence Measure luminescence Stop_Reaction->Measure_Luminescence Data_Analysis Plot data and calculate IC50 and Ki Measure_Luminescence->Data_Analysis

Workflow for IC50/Ki Determination of Chk2 Inhibitors.

G Chk2 Signaling Pathway in DNA Damage Response cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DNA_Damage DNA Double-Strand Breaks ATM ATM (Ataxia-Telangiectasia Mutated) DNA_Damage->ATM activates Chk2 Chk2 (Checkpoint Kinase 2) ATM->Chk2 phosphorylates and activates p53 p53 Chk2->p53 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates for degradation Cdc25C Cdc25C Chk2->Cdc25C phosphorylates and inhibits BRCA1 BRCA1 Chk2->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest inhibition leads to Cdc25C->Cell_Cycle_Arrest inhibition leads to DNA_Repair DNA Repair BRCA1->DNA_Repair

Simplified Chk2 Signaling Pathway in Response to DNA Damage.

References

Safety Operating Guide

Navigating the Disposal of VRX0466617: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. While specific disposal procedures for a substance labeled "VRX0466617" are not publicly available, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of such a chemical in adherence with standard laboratory safety protocols. The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS), which was not found for "this compound" in public records. In the absence of an SDS, a cautious and systematic approach must be taken.

Immediate Safety and Information Gathering

When faced with an unidentified or poorly documented chemical substance like this compound, the primary step is to treat it as hazardous until proven otherwise. The following table outlines the essential information to collect, if possible, to aid in the proper assessment and disposal by your institution's Environmental Health and Safety (EHS) department.

Data PointDescription
Physical State Is the substance a solid, liquid, or gas? Note its color, odor, and any other physical characteristics.
Source and Use Where did the substance originate? What experiment or process was it used for? This can provide clues about its chemical nature.
Known Reactants Was the substance mixed with other chemicals? If so, what were they and in what approximate concentrations?
Container Information Note any labels, markings, or codes on the container. Even partial information can be useful for identification.
Quantity Estimate the volume or mass of the substance that requires disposal.
Associated Hazards Based on the experimental context, are there any suspected hazards (e.g., corrosive, flammable, toxic, reactive)?

Standard Operating Procedure for Unidentified Chemical Disposal

The disposal of an unknown chemical agent requires a strict adherence to safety protocols and institutional procedures. The following step-by-step guide outlines the necessary actions.

  • Isolate and Secure: The container holding this compound should be clearly labeled as "Caution: Unknown Substance for Disposal" and stored in a designated, secure waste accumulation area. Ensure it is segregated from incompatible materials.

  • Consult Internal Documentation: Review laboratory notebooks, inventory records, and any internal documentation that might provide information about the identity and hazards of this compound.

  • Contact Environmental Health and Safety (EHS): This is the most critical step. Do not attempt to dispose of the substance without consulting your institution's EHS department. Provide them with all the information gathered from the table above. EHS professionals are trained to manage and dispose of unknown chemicals safely.

  • Follow EHS Guidance: The EHS department will provide specific instructions for the packaging, labeling, and disposal of this compound. This may involve placing it in a specific type of waste container and completing a hazardous waste tag.

  • Personal Protective Equipment (PPE): When handling the container, always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

Disposal Workflow for Unidentified Chemicals

The logical flow for handling an unknown substance for disposal is illustrated in the diagram below. This workflow emphasizes a safety-first approach, culminating in consultation with the appropriate safety professionals.

substance Unknown Substance (this compound) Identified for Disposal isolate Isolate and Secure the Substance substance->isolate label_substance Label as 'Caution: Unknown Substance' isolate->label_substance gather_info Gather All Available Information (Physical State, Source, etc.) label_substance->gather_info contact_ehs Contact Environmental Health and Safety (EHS) gather_info->contact_ehs provide_info Provide Gathered Information to EHS contact_ehs->provide_info ehs_assessment EHS Assesses and Provides Disposal Instructions provide_info->ehs_assessment package_label Package and Label According to EHS Instructions ehs_assessment->package_label dispose Dispose of as Hazardous Waste via EHS package_label->dispose

Caption: Workflow for the safe disposal of an unknown chemical substance.

By following these procedures, laboratory professionals can ensure that the disposal of substances like this compound is handled in a manner that prioritizes safety and regulatory compliance, thereby building a culture of trust and responsibility in the laboratory environment.

Essential Safety and Logistical Information for Handling VRX0466617

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and general handling procedures for a research chemical designated as VRX0466617. As no specific Safety Data Sheet (SDS) is publicly available for this compound, these recommendations are based on general laboratory safety principles for handling novel or uncharacterized substances. A thorough risk assessment must be conducted by qualified personnel before any handling of this substance.

Hazard Communication and Risk Assessment

Given the unknown nature of this compound, it should be treated as a potentially hazardous substance. The primary goal is to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion. A comprehensive risk assessment should be performed prior to any experiment.

Logical Workflow for Risk Assessment:

A Identify this compound as a novel compound B Assume potential for toxicity, irritation, and sensitization A->B C Review available literature and structural analogs for potential hazards B->C D Define experimental procedures involving this compound C->D E Assess potential exposure routes (inhalation, dermal, etc.) D->E F Determine required engineering controls (fume hood, etc.) E->F G Select appropriate Personal Protective Equipment (PPE) F->G H Develop safe handling and disposal procedures G->H I Train all personnel on the specific procedures H->I J Proceed with experiment I->J

Caption: Risk assessment workflow for handling novel compounds like this compound.

Personal Protective Equipment (PPE)

The selection of PPE is critical to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory activities.

Protection Level Activity Recommended PPE
Standard Laboratory Practice General laboratory work in a controlled environment.- Safety glasses with side shields- Laboratory coat- Nitrile gloves
Moderate Hazard Potential Handling of powders, creating solutions, or potential for splashes.- Chemical splash goggles or a face shield[1]- Chemical-resistant laboratory coat or apron- Double-gloving with nitrile or neoprene gloves- Use of a certified chemical fume hood
High Hazard Potential Operations with a high risk of aerosol generation or exposure to high concentrations.- Full-face respirator with appropriate cartridges[1]- Chemical-resistant suit or coveralls[1]- Heavy-duty chemical-resistant gloves- Work should be conducted in a designated and controlled area

Operational Plan for Handling this compound

A step-by-step procedure should be followed to ensure the safe handling of this compound during experimental use.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Verify fume hood certification B Assemble all necessary materials and PPE A->B C Don appropriate PPE B->C D Weigh this compound in a fume hood C->D E Prepare solutions in a fume hood D->E F Conduct experiment in a contained system E->F G Decontaminate work surfaces F->G H Dispose of waste in designated containers G->H I Doff PPE in the correct order H->I J Wash hands thoroughly I->J

Caption: Step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation :

    • Ensure that a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment, including glassware, spatulas, and weighing paper.

    • Select and inspect all required PPE as outlined in the table above.

    • Don the appropriate PPE before entering the designated handling area.

  • Handling :

    • All manipulations of solid this compound, such as weighing, must be performed within a chemical fume hood to prevent inhalation of dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of this compound tightly sealed when not in use.

  • Spill Response :

    • In the event of a small spill, decontaminate the area using an appropriate absorbent material.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Container Disposal Procedure
Solid this compound Labeled, sealed, and puncture-resistant container.Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Solutions of this compound Labeled, sealed, and chemically compatible container.Dispose of as hazardous chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, gloves) Labeled, sealed plastic bag or container.Dispose of as hazardous chemical waste.

Waste Disposal Workflow:

A Segregate this compound waste from other waste streams B Collect solid waste in a designated, labeled container A->B C Collect liquid waste in a designated, labeled container A->C D Collect contaminated sharps in a puncture-proof container A->D E Store waste containers in a secondary containment B->E C->E D->E F Arrange for pickup by certified hazardous waste disposal personnel E->F

Caption: Workflow for the proper segregation and disposal of this compound waste.

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound in a manner that prioritizes their safety and minimizes risk to the surrounding environment. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
VRX0466617
Reactant of Route 2
VRX0466617

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。